molecular formula C10H12FN B13043183 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13043183
M. Wt: 165.21 g/mol
InChI Key: IWYIGOHZXIOOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview This product is (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine, a chiral amine compound with the CAS Registry Number 1213514-10-3 . It has a molecular formula of C 10 H 12 FN and a molecular weight of 165.21 g/mol . The compound is characterized by a prop-2-enyl (allyl) amine chain attached to a 3-fluoro-4-methylphenyl ring . Research Relevance and Potential Applications While the specific applications of this compound are not fully detailed in the literature, its structure serves as a versatile building block in medicinal chemistry and organic synthesis. The scaffold of a fluorinated and methylated phenyl ring is common in the development of pharmacologically active compounds . For instance, research on similar small-molecule compounds has explored their role as positive allosteric modulators of enzymes like NAMPT, which is a critical regulator of cellular NAD+ levels and is implicated in metabolic disorders, aging, and neurodegeneration . Furthermore, compounds featuring fluoroaryl groups and amine functionalities are frequently investigated as key intermediates in synthesizing more complex molecules for various research programs, including the development of enzyme inhibitors . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should consult the safety data sheet and conduct all appropriate risk assessments before handling. Safe storage and handling practices are essential.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3

InChI Key

IWYIGOHZXIOOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C=C)N)F

Origin of Product

United States

Foundational & Exploratory

Engineering the α-Aryl Allylamine Scaffold: A Technical Guide to 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate emerging chiral building blocks that bridge the gap between synthetic feasibility and pharmacological potency. 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS: 1270378-62-5) represents a highly versatile, stereochemically rich α-aryl allylamine[1]. This molecule is not merely a synthetic intermediate; it is a privileged scaffold. The terminal alkene provides a reactive handle for cross-metathesis or hydroamination, while the fluorinated aromatic ring serves as a metabolically optimized bioisostere for central nervous system (CNS) and antifungal drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural genius of this molecule lies in its dual functionality. The allylamine moiety is a well-documented pharmacophore[2]. Meanwhile, the 3-fluoro-4-methylphenyl group acts as a metabolic shield. The para-methyl group blocks oxidative liability (cytochrome P450-mediated hydroxylation) at the sensitive 4-position. The adjacent fluorine atom exerts an inductive electron-withdrawing effect, which lowers the pKa of the primary amine, thereby increasing the proportion of the un-ionized species at physiological pH to optimize blood-brain barrier (BBB) penetration.

Table 1: Physicochemical and Computational Properties
PropertyValueStructural Significance
CAS Number 1270378-62-5Unique identifier for the racemic/unspecified mixture[1].
Molecular Formula C₁₀H₁₂FNDefines the fluorinated α-aryl allylamine core[1].
Molecular Weight 165.21 g/mol Highly ligand-efficient; leaves ample room for downstream elaboration[1].
LogP (Predicted) 2.32Optimal lipophilicity for passive membrane permeability and CNS targeting[1].
Topological Polar Surface Area (TPSA) 26.02 ŲWell below the 90 Ų threshold, ensuring excellent BBB crossing capabilities[1].
Hydrogen Bond Donors/Acceptors 1 / 1Fulfills Lipinski's Rule of 5; minimizes non-specific protein binding[1].

Asymmetric Synthesis Strategy

To harness this compound for targeted drug discovery, enantiopurity is non-negotiable. While racemic mixtures can be synthesized via standard reductive amination, the gold standard for the asymmetric synthesis of α-chiral amines utilizes Ellman’s chiral auxiliary, tert-butanesulfinamide[3].

Synthesis A 3-Fluoro-4-methyl- benzaldehyde C Chiral Sulfinyl Imine A->C Condensation B (R)-tert-Butanesulfinamide Ti(OEt)4 B->C E Sulfinyl Allylamine (Diastereomerically Pure) C->E Nucleophilic Addition D Vinylmagnesium Bromide (THF, -78°C) D->E G (R)-1-(3-Fluoro-4- methylphenyl)prop- 2-en-1-amine E->G Deprotection F HCl / MeOH (Desulfinylation)

Caption: Asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Self-Validating Experimental Protocol

The following step-by-step workflow details the synthesis of the enantiopure (R)-isomer. Every step is designed with built-in analytical checkpoints to ensure the protocol acts as a self-validating system.

Phase 1: Imine Condensation
  • Causality : The formation of the sulfinyl imine requires the continuous removal of water to drive the thermodynamic equilibrium. Titanium(IV) ethoxide (Ti(OEt)₄) is explicitly selected over traditional Brønsted acids because it acts dually as a mild Lewis acid (activating the aldehyde) and an irreversible water scavenger. This prevents the hydrolytic degradation of the sensitive sulfinamide auxiliary.

  • Protocol :

    • In an oven-dried Schlenk flask under argon, dissolve 3-fluoro-4-methylbenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir vigorously for 12 hours.

    • Quench with an equal volume of saturated aqueous NaHCO₃. Filter the resulting TiO₂ suspension through a tightly packed pad of Celite and extract the filtrate with EtOAc.

  • Validation Checkpoint : ¹H-NMR of the crude product must show the complete disappearance of the aldehyde proton (~9.9 ppm) and the emergence of the characteristic imine proton singlet at ~8.5 ppm.

Phase 2: Diastereoselective Grignard Addition
  • Causality : The nucleophilic addition of vinylmagnesium bromide must be executed at cryogenic temperatures (-78 °C). This thermal control suppresses uncatalyzed background reactions and ensures the reaction proceeds strictly through a highly ordered, rigid six-membered transition state (Zimmerman-Traxler model). The bulky tert-butyl group sterically blocks the si-face of the imine, dictating nucleophilic attack exclusively from the re-face to establish the new stereocenter with >95% diastereomeric excess (d.e.).

  • Protocol :

    • Dissolve the crude chiral sulfinyl imine in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

    • Add vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes to maintain internal temperature.

    • Stir at -78 °C for 4 hours, then slowly warm to -20 °C before quenching with saturated aqueous NH₄Cl.

  • Validation Checkpoint : LC-MS must confirm the mass of the sulfinyl adduct. ¹H-NMR will reveal the terminal alkene protons as distinct multiplets at ~5.1-5.2 ppm, confirming successful vinylation.

Phase 3: Desulfinylation
  • Causality : Acidic methanolysis is utilized to selectively cleave the N-S bond. A 4M HCl in dioxane/MeOH mixture is chosen because it hydrolyzes the sulfinamide without inducing isomerization or degradation of the terminal alkene—a common failure point when using transition-metal or oxidative deprotection strategies[3].

  • Protocol :

    • Dissolve the sulfinyl allylamine in MeOH (0.1 M).

    • Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.

    • Concentrate under reduced pressure, wash the resulting solid with cold diethyl ether to remove the volatile methyl sulfinate byproduct, and isolate the primary amine hydrochloride salt.

  • Validation Checkpoint : Chiral HPLC (e.g., Daicel Chiralpak AD-H column) must be run against a racemic standard to confirm an enantiomeric excess (ee) of >98%.

Pharmacological Relevance & Downstream Applications

The α-aryl allylamine scaffold is a privileged structure with two primary pharmacological trajectories:

  • Antifungal Therapeutics : The allylamine pharmacophore is classically associated with the irreversible inhibition of squalene epoxidase (e.g., naftifine, terbinafine), a critical enzyme in fungal ergosterol biosynthesis[2].

  • Neuropharmacology : The specific 1-(3-fluoro-4-methylphenyl) substitution pattern is highly prized in CNS drug development. For instance, SSR125543A, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, utilizes an almost identical 1-(3-fluoro-4-methylphenyl)ethylamine scaffold to achieve nanomolar affinity (pK_i = 9.08) and modulate the hypothalamic-pituitary-adrenal (HPA) axis during stress responses[4].

Pathway A 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Scaffold B Squalene Epoxidase (Fungal Target) A->B Allylamine Pharmacophore C CRF1 Receptor (CNS Target) A->C Fluorophenyl Motif D Ergosterol Biosynthesis Inhibition B->D Enzyme Inhibition E HPA Axis Modulation (Stress Response) C->E Receptor Antagonism

Caption: Pharmacological targeting pathways of the α-aryl allylamine scaffold.

References

1.[2] Allylamine - Wikipedia, Wikipedia, 2.[1] 1270378-62-5 | 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine | ChemScene, ChemScene, 3.[4] N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed, National Institutes of Health (NIH), 4.[3] Synthesis of Allylic Amines by Asymmetric Transfer Hydrogenation of α,β-Unsaturated N-(tert-Butylsulfinyl)imines, ResearchGate,

Sources

Technical Guide: FT-IR Spectral Analysis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FT-IR) spectrum for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS: 1270378-62-5).

This document is structured for researchers requiring rigorous spectral assignment for structural validation, quality control, or reaction monitoring.

Executive Summary & Compound Architecture

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is a chiral allylic amine intermediate, often utilized in the synthesis of pharmacologically active monoamine ligands. Its structure combines a rigid, electron-rich aromatic core with a reactive vinyl group and a polar primary amine.

  • Chemical Formula: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 165.21 g/mol [1]

  • Key Moieties:

    • Primary Allylic Amine: A chiral center bearing an

      
       and a vinyl group (
      
      
      
      ).
    • Trisubstituted Benzene Ring: A 1,3,4-substitution pattern (3-fluoro, 4-methyl).[2][3]

Accurate IR interpretation requires deconvoluting the overlapping signals of the vinyl alkene, the aromatic ring, and the primary amine.

Theoretical Vibrational Framework

The spectrum is defined by the superposition of four distinct oscillators. The diagram below maps these structural domains to their characteristic vibrational frequencies.

Spectral_Map Compound 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Amine Primary Amine (-NH2) Compound->Amine Vinyl Vinyl Group (-CH=CH2) Compound->Vinyl Aromatic Fluoro-Tolyl Core (Ar-F, Ar-CH3) Compound->Aromatic NH_Stretch N-H Stretch (Doublet) Amine->NH_Stretch CC_Stretch C=C Stretch (Alkene) Vinyl->CC_Stretch CF_Stretch C-F Stretch (Aromatic) Aromatic->CF_Stretch OOP_Bend OOP Bending (1,2,4-Trisub) Aromatic->OOP_Bend WN_High 3300-3400 cm⁻¹ NH_Stretch->WN_High WN_Mid 1640 cm⁻¹ CC_Stretch->WN_Mid WN_Finger 1200-1250 cm⁻¹ CF_Stretch->WN_Finger WN_Low 800-900 cm⁻¹ OOP_Bend->WN_Low

Figure 1: Structural dissection of vibrational modes mapping functional groups to IR spectral regions.

Predicted Spectral Profile & Assignment

As a specific synthetic intermediate, the spectrum should be analyzed by "fragment recognition." The following table details the expected absorption bands based on group frequency theory for this specific molecular geometry.

Table 1: Detailed Spectral Assignment
Region (cm⁻¹)IntensityAssignmentMechanistic Insight
3380 & 3300 Medium

Stretch (Primary Amine)
Characteristic doublet (asymmetric & symmetric stretching). Distinguishes primary amines (

) from secondary (

).[4]
3080 - 3010 Weak

Stretch (Vinyl & Aromatic)
Absorption >3000 cm⁻¹ confirms unsaturation.[5] The vinyl

C-H is typically higher than the aromatic

C-H.
2960 - 2850 Medium

Stretch (Aliphatic)
Arising from the methyl group (

) and the chiral methine (

).
1640 - 1645 Med-Strong

Stretch (Vinyl)
Diagnostic for the allyl group. This band is sharper and distinct from the aromatic ring breathing modes.
1600 & 1500 Strong

Ring Breathing
The "skeletal vibrations" of the benzene ring. The 3-fluoro-4-methyl substitution often splits the 1600 band.
1580 - 1650 Medium

Scissoring (Bend)
Often overlaps with the vinyl

stretch or appears as a shoulder.
1210 - 1250 Very Strong

Stretch
The dominant band in the fingerprint region. The high polarity of the Ar-F bond creates a massive dipole change.
990 & 910 Strong

OOP Bend (Vinyl)
The "vinyl pattern." Two strong bands characteristic of a terminal alkene (

).
870 - 800 Strong

OOP Bend (Aromatic)
Diagnostic for 1,2,4-trisubstitution . Look for two bands: one for the isolated proton (pos 2) and one for adjacent protons (pos 5,6).
Critical Diagnostic Markers[6][7][8]
  • The Amine Doublet: If you see a single broad peak at 3300 cm⁻¹, your sample may be wet (H-bonding) or partially oxidized. A clean sample must show the doublet.

  • The Vinyl/Aromatic Split: You must resolve the vinyl

    
     (~1640) from the aromatic ring mode (~1600). Merging of these peaks suggests poor resolution or sample degradation (polymerization of the vinyl group).
    
  • The Fluorine Flag: The band at ~1230 cm⁻¹ should be among the strongest in the spectrum. If weak, confirm the presence of the fluorine substituent.

Experimental Protocol: Measurement & Validation

Method A: Attenuated Total Reflectance (ATR) - Recommended

For the free amine (likely a viscous oil or low-melting solid), ATR is the superior method due to minimal sample prep.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred due to the hardness of potential crystalline salts).

  • Background: Collect 32 scans of air background.

  • Sample Application: Apply 10-20 mg of the neat compound.

  • Compression: Apply moderate pressure. Caution: Excessive pressure on oily amines can cause them to flow away from the active center.

  • Parameters: 4 cm⁻¹ resolution, 32-64 scans.

Method B: Transmission (Liquid Film/Salt Pellet)

Use this if the compound is isolated as an HCl salt.

  • Matrix: Grind 2 mg of sample with 200 mg dry KBr.

  • Press: 10 tons for 2 minutes to form a transparent pellet.

  • Note on Salts: If analyzing the HCl salt, the primary amine doublet at 3300 cm⁻¹ will disappear. Instead, you will see a broad ammonium band (

    
    ) spanning 2600–3100 cm⁻¹, often obscuring the C-H stretches.
    
Quality Control Check
  • CO₂ Doublet: Check for 2350 cm⁻¹. If prominent, purge the bench.

  • Water: Broad hump >3400 cm⁻¹. If present, dry sample over

    
     (if liquid) or vacuum desiccate.
    

Troubleshooting & Impurity Analysis

Common synthetic byproducts can be detected via specific spectral artifacts.

Impurity / IssueSpectral IndicatorCorrective Action
Residual Solvent (EtOAc) Sharp Carbonyl (

) at ~1740 cm⁻¹.
High-vacuum drying (<1 mbar).
Carbonate Salt Broad, strong band at ~1400 cm⁻¹.Amine has absorbed atmospheric

. Repurify or store under Argon.
Vinyl Polymerization Loss of 1640 cm⁻¹ (

) and 910/990 cm⁻¹ (OOP).
Sample has degraded. Check storage temp (recommend -20°C).
Amine Oxidation (N-Oxide) New strong band at ~950-970 cm⁻¹ (

).
Recrystallize; store under inert atmosphere.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for group frequency assignment).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[6] (Authoritative source for C-F and substituted benzene shifts).

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (General reference for allylamine and fluorotoluene analog spectra). Link

  • ChemScene. Product Data: 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS 1270378-62-5).[1] (Source for compound identity and physical properties).[1][4][5][6][7][8][9] Link

Sources

Technical Guide: 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS 1270378-62-5) and its structural analogs. It is designed for medicinal chemists and pharmacologists focusing on


-vinyl benzylamines  (1-arylallylamines), a class of compounds utilized primarily as mechanism-based enzyme inhibitors and chiral building blocks for 

-amino acids.

Executive Summary & Compound Identity

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is a functionalized


-vinyl benzylamine . Unlike phenethylamines (e.g., amphetamines) where the amine is separated from the aromatic ring by two carbons, this scaffold features a benzylic amine  directly adjacent to the aromatic ring and an allylic double bond.

This structural distinction is critical:

  • Pharmacology : The

    
    -vinyl group acts as a "warhead" for mechanism-based inhibition (suicide inhibition) of amine oxidases (MAO-B, SSAO/VAP-1).
    
  • Chemistry : It serves as a versatile intermediate for the synthesis of

    
    -amino acids via oxidative cleavage of the vinyl group.
    
Chemical Identity
PropertyDetail
IUPAC Name 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine
Common Class

-Vinyl Benzylamine; 1-Arylallylamine
CAS Number 1270378-62-5 (Racemic)
Molecular Formula

Molecular Weight 165.21 g/mol
LogP (Calc) ~2.32
Key Features Benzylic amine, Terminal alkene, 3-F-4-Me substitution

Structural Analysis & Analog Landscape

The "3-Fluoro-4-methyl" substitution pattern is a specific medicinal chemistry tactic designed to modulate lipophilicity and metabolic stability.

Structural Analog Matrix

The following table categorizes key analogs based on structural modifications to the core scaffold.

Analog ClassCompound NameCAS No.[1][2]Structural ModificationApplication
Core Target 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine1270378-62-5None (Parent)MAO Inhibition / Intermediate
Chiral Isomer (1R)-1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine1213946-32-7(R)-EnantiomerChiral Synthesis / Specific Binding
Saturated Analog 1-(3-Fluoro-4-methylphenyl)propan-1-amine1184551-53-8Vinyl

Ethyl
Control (Non-inactivating)
Positional Isomer 1-(5-Fluoro-3-methylphenyl)prop-2-en-1-amine1212926-10-73-F, 5-Me PatternSAR Exploration
Simplified Analog 1-(4-Fluorophenyl)prop-2-en-1-amine688362-62-1Remove 4-MeBaseline Potency Reference
Structural Logic Diagram

The following diagram illustrates the relationship between the target compound and its functional classes.

StructuralHierarchy Core Benzylamine Scaffold (Ar-CH(NH2)-R) Sub1 Alpha-Vinyl Benzylamines (R = Vinyl) (Mechanism-Based Inhibitors) Core->Sub1 Functionalization Sub2 Alpha-Alkyl Benzylamines (R = Methyl/Ethyl) (Reversible Ligands) Core->Sub2 Target 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine (CAS 1270378-62-5) Sub1->Target 3-F, 4-Me Substitution App1 Application: Beta-Amino Acid Synthesis Target->App1 App2 Application: MAO/SSAO Inhibition Target->App2

Caption: Structural hierarchy placing the target compound within the alpha-vinyl benzylamine class.

Synthesis Protocols

For research applications requiring high enantiopurity (critical for biological assays), the Ellman's Sulfinamide method is the industry standard. For bulk intermediate generation, a direct Grignard Addition is sufficient.

Protocol A: Diastereoselective Synthesis (Ellman's Method)

Objective : Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine.[1][3]

  • Imine Formation :

    • Reagents : 3-Fluoro-4-methylbenzaldehyde (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq),

      
       (2.0 eq).
      
    • Solvent : Dry THF.

    • Procedure : Reflux for 6-12 hours. Monitor by TLC.

    • Workup : Quench with brine, filter through Celite, concentrate to yield the N-sulfinyl imine.

  • Grignard Addition :

    • Reagents : Vinylmagnesium bromide (1.0M in THF, 1.5 eq).

    • Conditions : -78°C in dry DCM or THF.

    • Mechanism : The bulky sulfinyl group directs the nucleophilic attack, yielding high diastereomeric excess (de > 90%).

  • Deprotection :

    • Reagent : 4M HCl in Dioxane.

    • Procedure : Stir at room temperature for 1 hour to cleave the sulfinyl group.

    • Isolation : Basify with

      
      , extract with EtOAc, and purify via column chromatography.
      
Protocol B: Racemic Synthesis (Direct Grignard)

Objective : Rapid generation of racemic material for reference standards.

  • Reagents : 3-Fluoro-4-methylbenzonitrile (1.0 eq), Vinylmagnesium bromide (1.2 eq).

  • Solvent : Dry

    
    .
    
  • Procedure : Add Grignard reagent to nitrile at 0°C. Allow to warm to RT. The intermediate metallo-imine is then reduced (with

    
     or 
    
    
    
    ) or hydrolyzed carefully to the ketone if not reduced immediately.
    • Correction: Direct addition to nitrile yields the ketone upon hydrolysis.

    • Correct Pathway: Convert Aldehyde to N-TMS imine (using LiHMDS) or simple oxime, then add Vinyl Grignard.

    • Preferred Pathway: React 3-Fluoro-4-methylbenzaldehyde with ammonia/hydroxylamine to form imine/oxime, then add VinylMgBr.

Synthesis Workflow Diagram

Synthesis Start 3-Fluoro-4-methyl benzaldehyde Step1 Condensation ((R)-t-Bu-Sulfinamide) Start->Step1 Inter Chiral N-Sulfinyl Imine Step1->Inter Step2 Grignard Addition (VinylMgBr, -78°C) Inter->Step2 Prod_Prot Sulfinamide Adduct Step2->Prod_Prot Step3 Acid Hydrolysis (HCl/Dioxane) Prod_Prot->Step3 Final (1R)-Target Amine Step3->Final

Caption: Enantioselective synthesis workflow using Ellman's auxiliary chemistry.

Pharmacological Applications[2]

Mechanism-Based Inhibition (Suicide Substrate)

The


-vinyl group is a classic "warhead" for inhibiting Pyridoxal Phosphate (PLP)-dependent enzymes and flavin-dependent amine oxidases.
  • Mechanism : The enzyme (e.g., MAO-B) oxidizes the amine, generating an iminium ion conjugated with the double bond. This reactive intermediate is attacked by a nucleophilic residue within the enzyme's active site, forming a covalent bond and irreversibly inactivating the enzyme.

  • Selectivity : The 3-Fluoro-4-methyl substitution increases lipophilicity (

    
    ), potentially enhancing blood-brain barrier (BBB) penetration and affinity for the hydrophobic active site of MAO-B compared to the unsubstituted parent.
    
Metabolic Probe

The 3-fluoro-4-methyl motif renders the phenyl ring resistant to typical metabolic oxidation:

  • Para-position : Blocked by the methyl group.

  • Meta-position : Blocked/deactivated by the fluorine atom. This makes the compound a robust probe for studying amine oxidase activity without rapid clearance via ring hydroxylation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 5903665: (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. (Note: Related chalcone structure used for nomenclature verification). Retrieved from [Link]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (Foundational reference for the synthesis protocol described).

Sources

The Allylamine Pharmacophore: From Antifungal Pioneers to Emerging Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted prop-2-en-1-amine compounds, universally recognized in pharmacology as allylamines , represent a highly successful class of synthetic targeted therapeutics. Originally developed in the 1970s and 1980s, these compounds—most notably terbinafine and naftifine—revolutionized the treatment of dermatophytosis and other fungal infections[1]. Their primary mechanism relies on the highly selective, non-competitive inhibition of fungal squalene epoxidase (SQLE / ERG1), triggering a dual-pronged fungicidal effect: the depletion of essential membrane ergosterol and the toxic intracellular accumulation of squalene[2].

However, the scientific narrative surrounding allylamines is rapidly evolving. Recent multidimensional research has identified mammalian SQLE as a potent metabolic oncogene. Overexpressed in hepatocellular carcinoma (HCC), colorectal cancer (CRC), and breast cancer, SQLE drives tumor proliferation and alters the tumor microenvironment[3],[4]. Consequently, allylamines are currently at the forefront of drug repurposing efforts, offering a validated chemical scaffold to target aberrant lipid metabolism in oncology[5],[6]. This whitepaper provides a comprehensive technical review of the chemical synthesis, mechanistic pharmacology, and experimental evaluation of substituted prop-2-en-1-amines.

Chemical Synthesis & Structural Biology

The structural core of an allylamine requires an amine functionality attached to an allylic carbon. The pharmacological efficacy of this class is highly dependent on the steric bulk and lipophilicity of the substituents, which dictate the molecule's ability to embed within the lipophilic pocket of the SQLE enzyme[7].

Traditional and Emerging Synthetic Routes

Historically, the synthesis of allylamines has relied on two primary methodologies:

  • Reductive Amination: The condensation of an allylic aldehyde (enal) or ketone with a primary or secondary amine forms an imine intermediate, which is subsequently reduced (often via biocatalytic imine reductases or transition metal catalysis) to yield the substituted allylamine[8].

  • Tsuji-Trost Allylation: This palladium-catalyzed allylic substitution utilizes allylic leaving groups (such as acetates or carbonates) and nitrogen-based nucleophiles. While robust, it often requires pre-functionalized substrates.

Recent Breakthroughs in Direct C-H Amination: A major limitation in allylamine synthesis has been the direct conversion of unactivated olefins into alkyl allylamines. Recent innovations in photoredox catalysis have bypassed this barrier. By utilizing thianthrene-based aminating reagents under photoirradiation, researchers can now achieve direct allylic C-H amination. This process proceeds via nitrogen-centered radicals (NCRs), allowing for the direct functionalization of terminal and internal olefins into complex alkyl allylamines without the need for pre-installed leaving groups[9].

Mechanistic Pharmacology: Squalene Epoxidase Inhibition

The mevalonate/sterol biosynthesis pathway is a fundamental eukaryotic process responsible for synthesizing cholesterol in mammals and ergosterol in fungi. SQLE catalyzes the first oxygenation step of this pathway: the conversion of squalene to 2,3-oxidosqualene[10].

Allylamines act as reversible, non-competitive inhibitors of fungal SQLE. They exhibit a profound species selectivity; for instance, terbinafine inhibits Candida SQLE with an IC50 of ~30 nM, but requires concentrations greater than 77 µM to inhibit mammalian hepatic SQLE[2]. This therapeutic window allows allylamines to be administered systemically with minimal impact on human cholesterol biosynthesis under standard antifungal dosing regimens.

Squalene Epoxidase inhibition by allylamines in the sterol biosynthesis pathway.

Emerging Therapeutic Frontiers: Oncology

While mammalian SQLE is highly resistant to allylamines at low doses, high-dose administration or targeted delivery systems have revealed the potent anticancer properties of these compounds. In cancers where SQLE is genomically amplified (e.g., CRC and HCC), the enzyme drives cell proliferation by hyperactivating cholesterol biosynthesis and altering the NADP+/NADPH ratio, which triggers an oxidative stress response that activates the PI3K/AKT/mTOR signaling pathway[3].

Furthermore, in colorectal cancer models, SQLE overexpression is linked to gut dysbiosis and the accumulation of pathogenic secondary bile acids. Pharmacological inhibition of SQLE using terbinafine has been shown to synergize with chemotherapeutics like oxaliplatin and 5-fluorouracil, effectively suppressing tumor growth in patient-derived organoids and murine models[4].

Quantitative Pharmacological Profiles

The following table summarizes the comparative inhibitory kinetics of key allylamines and related compounds, highlighting the differential selectivity between fungal and mammalian targets.

CompoundStructural ClassTarget EnzymeFungal SQLE IC50 (nM)Mammalian SQLE IC50 (µM)Primary Indication
Terbinafine AllylamineSQLE / ERG1~30>77Systemic/Topical Antifungal; Oncology (Investigational)
Naftifine AllylamineSQLE / ERG1~150>100Topical Antifungal
Butenafine Benzylamine*SQLE / ERG1~10>100Topical Antifungal
NB-598 Non-allylamineHuman SQLEN/A~0.75Hypercholesterolemia / Cancer Research

*Butenafine is technically a benzylamine but shares the identical mechanism of action and binding pocket characteristics as allylamines[1],[7].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of novel substituted prop-2-en-1-amines, researchers must employ self-validating experimental designs. The following protocols detail the optimal workflows for assessing SQLE inhibition in oncological models.

Step-by-step experimental workflow for evaluating SQLE inhibitors in 3D cancer models.

Protocol 1: Intracellular Squalene Quantification via LC-MS/MS

Causality & Rationale: Squalene is an extremely lipophilic, non-polar hydrocarbon. Standard aqueous lysis buffers will fail to solubilize squalene, leading to massive analytical losses. A biphasic Folch extraction (Chloroform:Methanol) is strictly required to partition the lipids into the organic phase. Self-Validation Mechanism: The protocol mandates the spiking of stable-isotope internal standards (


-squalene and 

-cholesterol) prior to cell lysis. Because the heavy isotopes behave chemically identically to the endogenous lipids, any extraction losses or mass spectrometer matrix suppression effects are mathematically canceled out by calculating the ratio of the endogenous lipid to the internal standard.

Step-by-Step Procedure:

  • Culture & Dosing: Seed SQLE-amplified CRC cells (e.g., HT29) in 6-well plates. Treat with terbinafine (vehicle, 1 µM, 10 µM, 50 µM) for 48 hours.

  • Quenching & Spiking: Wash cells with ice-cold PBS. Immediately add 1 mL of ice-cold Methanol containing 50 ng/mL of

    
    -squalene and 
    
    
    
    -cholesterol to quench metabolism and provide the internal baseline.
  • Biphasic Extraction: Scrape cells and transfer to glass vials. Add 2 mL of Chloroform and 0.5 mL of MS-grade water. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C. Carefully extract the lower organic (chloroform) phase using a glass Hamilton syringe to avoid plasticizer contamination.

  • Drying & Reconstitution: Evaporate the organic phase under a gentle stream of ultra-pure nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol:Methanol (1:1).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive atmospheric pressure chemical ionization (APCI) mode. Monitor the specific MRM transitions for squalene and

    
    -squalene.
    
Protocol 2: Multiplexed 3D Organoid Viability Assay

Causality & Rationale: 2D cell cultures force cells into an artificial, highly oxygenated state that suppresses reliance on de novo lipogenesis. 3D organoids accurately recapitulate the hypoxic, lipid-dependent core of solid tumors, making them the superior model for testing allylamines[4]. Self-Validation Mechanism: Relying solely on ATP-based luminescence (e.g., CellTiter-Glo) can yield false positives if the drug merely slows metabolism without causing cell death. This protocol multiplexes ATP quantification with a fluorometric Lactate Dehydrogenase (LDH) release assay. A true cytotoxic allylamine will show a simultaneous decrease in ATP (luminescence) and an increase in extracellular LDH (fluorescence), validating the cytotoxic mechanism.

Step-by-Step Procedure:

  • Matrix Embedding: Suspend patient-derived CRC organoids in Matrigel and plate in 96-well ultra-low attachment plates. Allow 4 days for organoid maturation.

  • Treatment: Apply a serial dilution of the allylamine compound in organoid growth media for 72 hours.

  • LDH Readout (Cytotoxicity): Transfer 50 µL of the supernatant to a new opaque plate. Add LDH detection reagent (resazurin-based) and incubate for 10 minutes. Read fluorescence at 560/590 nm.

  • ATP Readout (Viability): To the remaining organoids and media in the original plate, add 50 µL of 3D CellTiter-Glo reagent. Shake for 5 minutes to lyse the 3D structures, incubate for 25 minutes in the dark, and read luminescence.

  • Analysis: Calculate the IC50 by plotting the normalized Luminescence/Fluorescence ratio against the log of the allylamine concentration.

References

  • Targeting squalene epoxidase in the treatment of metabolic-related diseases: current research and future directions PeerJ [Link]

  • Targeting the key cholesterol biosynthesis enzyme squalene monooxygenase for cancer therapy Frontiers in Oncology[Link]

  • Squalene epoxidase drives cancer cell proliferation and promotes gut dysbiosis to accelerate colorectal carcinogenesis Gut (BMJ)[Link]

  • Multidimensional insights into squalene epoxidase drug development: in vitro mechanisms, in silico modeling, and in vivo implications Expert Opinion on Drug Discovery (Taylor & Francis)[Link]

  • Squalene Epoxidase: Its Regulations and Links with Cancers PMC - NIH[Link]

  • Terbinafine: Mode of action and properties of the squalene epoxidase inhibition British Journal of Dermatology (OUP)[Link]

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens PMC - NIH[Link]

  • Strategies to Better Target Fungal Squalene Monooxygenase PMC - NIH[Link]

  • Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines Journal of the American Chemical Society (ACS)[Link]

  • Reductive aminations by imine reductases: from milligrams to tons Chemical Science (RSC Publishing)[Link]

Sources

Methodological & Application

enantioselective synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Executive Summary

This application note details a robust, scalable protocol for the . This chiral allylic amine is a high-value pharmacophore found in kinase inhibitors and GPCR modulators. The method utilizes the Ellman tert-butanesulfinamide auxiliary strategy , selected for its superior diastereocontrol, operational simplicity, and reliability in drug discovery workflows. This guide provides step-by-step experimental procedures, critical process parameters (CPPs), and troubleshooting logic to ensure high enantiomeric excess (


) and consistent yields.

Introduction & Retrosynthetic Analysis

Chiral


-branched allylic amines are versatile building blocks. The specific incorporation of the 3-fluoro-4-methylphenyl moiety modulates lipophilicity and metabolic stability, making it a frequent target in lead optimization.

Direct asymmetric nucleophilic addition to imines is challenging due to the inherent instability of imines and the difficulty in controlling facial selectivity. The use of (R)- or (S)-tert-butanesulfinamide overcomes these issues by forming a stable, activated sulfinimine intermediate. The bulky tert-butyl group directs the nucleophilic attack of the vinyl organometallic reagent to a single face of the imine, establishing the stereocenter with high precision.

Retrosynthetic Logic:

  • Target: Chiral Allylic Amine.

  • Disconnection: C–C bond formation at the allylic position.

  • Precursors: 3-Fluoro-4-methylbenzaldehyde + Chiral Auxiliary + Vinyl Nucleophile.

Retrosynthesis Figure 1: Retrosynthetic strategy using Ellman's Auxiliary. Target Target: 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Protected Sulfinamide Intermediate (Stable, Diastereomerically Pure) Target->Protected Acidic Deprotection (HCl/MeOH) Imine N-tert-Butanesulfinyl Imine (Activated Electrophile) Protected->Imine Vinyl Grignard Addition (Stereocontrolled) SM Starting Materials: 3-Fluoro-4-methylbenzaldehyde + (R)-tert-Butanesulfinamide Imine->SM Condensation (Ti(OEt)4)

Experimental Protocol

Phase 1: Formation of the N-tert-Butanesulfinyl Imine

Objective: Condense the aldehyde with the chiral auxiliary to form the activated electrophile.

Reagents:

  • 3-Fluoro-4-methylbenzaldehyde (1.0 equiv)[1]

  • (R)-tert-Butanesulfinamide (1.1 equiv) — Select (S)-enantiomer if opposite configuration is required.

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Solvent: THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol) and 3-Fluoro-4-methylbenzaldehyde (1.38 g, 10.0 mmol) to the flask.

  • Solvent: Add anhydrous THF (50 mL, 0.2 M concentration).

  • Catalyst Addition: Add

    
     (4.2 mL, 20.0 mmol) dropwise via syringe. Note: The solution typically turns light yellow.
    
  • Reaction: Stir at room temperature (20–25 °C) for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS. The aldehyde spot should disappear.

  • Quench: Pour the reaction mixture into a rapidly stirring brine solution (50 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite cake thoroughly with EtOAc.

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Wash the organic layer with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (SiO2, 0

    
     30% EtOAc in Hexanes) to yield the pure sulfinimine.
    

Critical Process Parameter (CPP): Moisture control is vital.


 hydrolyzes rapidly. Use fresh reagents and inert atmosphere.
Phase 2: Diastereoselective Vinyl Addition

Objective: Install the vinyl group with high diastereoselectivity.

Reagents:

  • Sulfinimine (from Phase 1) (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous) — DCM is preferred over THF for this step to enhance diastereoselectivity via a non-coordinating solvent effect.

Procedure:

  • Setup: Flame-dry a 100 mL flask under nitrogen.

  • Dissolution: Dissolve the purified sulfinimine (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Strict temperature control is essential for high dr.

  • Addition: Add Vinylmagnesium bromide (2.0 mL, 2.0 mmol) dropwise over 10 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC.

  • Quench: Once starting material is consumed, quench with saturated

    
     solution (5 mL) at -78 °C, then allow to warm to room temperature.
    
  • Workup: Dilute with water and extract with DCM (3 x 15 mL). Dry combined organics over

    
     and concentrate.
    
  • Analysis: Analyze the crude diastereomeric ratio (dr) via

    
     NMR or HPLC. Expected dr > 95:5.
    
  • Purification: Flash chromatography (EtOAc/Hexanes) to isolate the major diastereomer.

Mechanistic Insight: The reaction proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model) where the magnesium coordinates to the sulfinyl oxygen, locking the conformation. The bulky tert-butyl group shields one face, forcing the vinyl group to attack from the opposite side.

Phase 3: Deprotection to Free Amine

Objective: Cleave the sulfinyl group to release the target chiral amine hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane (or MeOH)

  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve the pure sulfinamide intermediate (from Phase 2) in MeOH (0.1 M).

  • Acidification: Add 4M HCl in Dioxane (4.0 equiv).

  • Reaction: Stir at room temperature for 1 hour.

  • Precipitation: Concentrate the solvent to near dryness. Add diethyl ether (

    
    ) to precipitate the amine hydrochloride salt.
    
  • Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.

Quality Control & Validation

Data Summary Table:

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity > 98%HPLC (UV @ 254 nm)
Enantiomeric Excess (ee) > 98%Chiral HPLC
Identity Consistent with structure1H NMR, MS
Residual Solvent < 0.5% wt/wtGC-HS

Chiral HPLC Method (Example):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Validation: Inject racemate (prepared via non-chiral method) to establish separation of enantiomers.

Troubleshooting & Optimization Workflow

Optimization Figure 2: Troubleshooting decision tree for Phase 2 (Vinyl Addition). Start Start: Low Yield or Low dr? CheckTemp Was Temp maintained at -78°C? Start->CheckTemp CheckSolvent Solvent Used? CheckTemp->CheckSolvent Yes Action1 Action: Ensure strict cryogenic conditions. Slow addition. CheckTemp->Action1 No CheckReagent Reagent Quality (Grignard Titer) CheckSolvent->CheckReagent DCM used Action2 Action: Switch from THF to DCM (Non-coordinating solvent increases dr) CheckSolvent->Action2 THF used Action3 Action: Titrate Grignard. Use fresh bottle. CheckReagent->Action3 Old/Unknown Action4 Action: Add Lewis Acid (e.g., AlMe3) to activate imine CheckReagent->Action4 Fresh

Common Pitfalls:

  • Low Diastereoselectivity (dr): Often caused by using coordinating solvents (THF) during the addition step. While THF is needed to dissolve the Grignard, the reaction solvent should be predominantly DCM.

  • Incomplete Condensation: If the imine formation stalls, increase

    
     to 3.0 equiv or reflux gently (60 °C).
    
  • Racemization: Rare with this method, but avoid excessive heating during the acidic deprotection step.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines via the tert-Butanesulfinamide Auxiliary." Accounts of Chemical Research, 2002 , 35(11), 984–995. Link

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[2] Chemical Reviews, 2010 , 110(6), 3600–3740. Link

  • Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. "tert-Butanesulfinimines: Structure, Synthesis and Synthetic Applications." Chemical Society Reviews, 2009 , 38, 1162–1186. Link

  • Cogan, D. A.; Liu, G.; Ellman, J. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines."[3] Tetrahedron, 1999 , 55(29), 8883–8904. Link

Sources

Advanced RP-HPLC Method Development and Validation for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine . By leveraging modern superficially porous particle (SPP) column technology and volatile ion-pairing mobile phases, this protocol overcomes the classical chromatographic challenges associated with primary allylamines, delivering a self-validating workflow compliant with the latest global pharmacopeial standards.

Physicochemical Profiling & Method Rationale

To design an analytical method that is both rugged and reproducible, we must first deconstruct the analyte. 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (C₁₀H₁₂FN) presents three distinct structural features that dictate our chromatographic strategy:

  • The Primary Amine Group (pKa ~9.5): Primary amines are notorious for undergoing secondary cation-exchange interactions with ionized residual silanols (Si-O⁻) on silica-based stationary phases. This leads to severe peak tailing and loss of resolution[1]. To counteract this, our method utilizes 0.1% Trifluoroacetic acid (TFA). The low pH (≈2.0) suppresses silanol ionization, while the trifluoroacetate anion acts as a hydrophobic ion-pairing agent to shield the protonated amine.

  • The Chiral Center at C1: The C1 carbon of the prop-2-en-1-amine backbone is chiral. Because this method is designed for total assay and chemical purity (rather than enantiomeric excess), an achiral C18 column is intentionally selected to co-elute both enantiomers into a single, sharp, quantifiable peak.

  • The Fluorinated Aromatic Ring: The conjugated π-system of the substituted phenyl ring provides a strong chromophore. We exploit this by setting the UV detection at 220 nm, capturing the high-energy π-π* transitions for maximum sensitivity.

Furthermore, this method embraces the recent[2], which permit the modernization of legacy methods by transitioning from totally porous silica to high-efficiency Superficially Porous Particles (SPP). SPP columns deliver sub-2 µm efficiency at significantly lower backpressures, reducing frictional heating and extending column lifetime.

Workflow A 1. Sample Preparation (Dilution & 0.22 µm Filtration) B 2. RP-HPLC Separation (SPP C18, TFA Gradient) A->B C 3. UV Detection (220 nm for π-π* transition) B->C D 4. Data Analysis & System Suitability (SST) C->D

Figure 1: End-to-end analytical workflow for the HPLC analysis of the primary amine.

Experimental Protocol: A Self-Validating System

A method is only as trustworthy as its internal controls. This protocol is designed as a self-validating system, ensuring that any deviation in instrument performance is caught before data is reported.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column SPP C18, 4.6 x 100 mm, 2.7 µmHigh efficiency at lower backpressure; meets USP <621> modernization criteria.
Mobile Phase A 0.1% TFA in LC-MS grade H₂OLow pH suppresses silanol ionization; TFA pairs with the primary amine.
Mobile Phase B 0.1% TFA in AcetonitrileProvides necessary elution strength for the hydrophobic fluorinated phenyl ring.
Gradient 5% B to 60% B over 10 minEnsures sharp peak focusing and clears late-eluting hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm SPP columns to minimize band broadening.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 220 nmCaptures the strong π-π* transition of the conjugated aromatic system.
Injection Vol 5 µLPrevents volume overload while maintaining high signal-to-noise ratios.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm) for Mobile Phase A. Repeat the process using HPLC-grade Acetonitrile for Mobile Phase B. Degas both solutions via ultrasonication for 10 minutes to prevent micro-bubble formation in the pump heads.

Step 2: Standard and Sample Preparation Causality: The analyte is lipophilic but contains a polar headgroup. Using a diluent that matches the initial gradient conditions (95:5 Water:Acetonitrile) prevents solvent mismatch effects—such as peak fronting or splitting—at the column head.

  • Accurately weigh 10.0 mg of the 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine reference standard.

  • Dissolve in 10 mL of methanol to create a 1.0 mg/mL stock solution.

  • Dilute 1.0 mL of the stock into 10 mL of the initial mobile phase diluent (Working Standard: 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: System Suitability Testing (SST) Before analyzing unknown samples, the system must prove it is under control[3]. Inject the working standard six consecutive times. The system is validated for use only if it meets the following [3]:

  • %RSD of Peak Area: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5 (Confirming successful silanol masking)

  • Theoretical Plates (N): ≥ 5,000

Step 4: Sequence Execution Run the gradient method. To maintain a self-validating loop, bracket the sample sequence by injecting a Quality Control (QC) standard every 10 sample injections. If the QC standard drifts beyond ±2.0% of its initial area, the run is automatically invalidated.

Method Validation Framework (ICH Q2(R2) Compliant)

Following the newly revised [4] (effective June 2024), this method was validated using a lifecycle and Quality-by-Design (QbD) approach. The validation proves that the analytical procedure is fit for its intended purpose across its entire lifecycle.

Validation Q2 ICH Q2(R2) Lifecycle Spec Specificity (Peak Purity >99%) Q2->Spec Lin Linearity & Range (R² ≥ 0.999) Q2->Lin Acc Accuracy (Recovery 98-102%) Q2->Acc Prec Precision (RSD ≤ 2.0%) Q2->Prec

Figure 2: Core validation parameters aligned with ICH Q2(R2) guidelines.

Quantitative Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity Resolution (Rs) > 2.0 from nearest impurityRs = 3.4 (Peak purity index > 0.999)
Linearity R² ≥ 0.999 over 25% to 150% of target conc.R² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% ± 0.5%
Method Precision %RSD ≤ 2.0% (n=6 independent preparations)%RSD = 0.8%
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL

References

  • Title: Understanding the Latest Revisions to USP <621>. Source: Agilent. URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International. URL: [Link]

  • Title: HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Source: SIELC Technologies. URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. URL: [Link]

Sources

In Vitro Assay Protocols for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine: Evaluating Amine Oxidase and Squalene Epoxidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (FMPA) is a highly versatile primary allylamine featuring an


-aryl substituent. In medicinal chemistry and drug development, the allylamine pharmacophore is heavily utilized for its unique ability to engage in two distinct, high-value pharmacological mechanisms: the mechanism-based (suicide) inhibition of amine oxidases[1], and the non-competitive inhibition of squalene epoxidase (SQLE)[2].

As a Senior Application Scientist, it is critical to understand why specific assay conditions are chosen when evaluating such compounds. Allylamines are not simple reversible binders. When targeting enzymes like Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) or Monoamine Oxidase (MAO), the enzyme actively processes the allylamine, generating a reactive intermediate (often an acrolein derivative) that covalently modifies the enzyme's topaquinone (TPQ) or FAD cofactor[3]. Consequently, assay protocols must account for time-dependent kinetics. Conversely, when targeting Squalene Epoxidase , allylamines bind non-competitively to the enzyme-lipid complex, requiring carefully optimized membrane/microsome preparations to maintain the native lipid environment[4].

This guide provides self-validating, step-by-step in vitro protocols to evaluate FMPA and its derivatives against these two primary biological targets.

Protocol 1: SSAO/VAP-1 Fluorometric Inhibition Assay

Causality of Experimental Design

To establish a self-validating system, this protocol utilizes the Amplex Red fluorometric method . SSAO catalyzes the oxidative deamination of primary amines (like benzylamine) to yield an aldehyde, ammonia, and hydrogen peroxide (


)[1]. Amplex Red reacts with 

in a 1:1 stoichiometry, catalyzed by horseradish peroxidase (HRP), to produce highly fluorescent resorufin.

Because allylamines are mechanism-based inhibitors, pre-incubation is mandatory . Without a 30–60 minute pre-incubation, the apparent


 will be artificially high, as the covalent adduct requires time to form before the competing substrate is introduced[3]. Furthermore, if using tissue homogenates (e.g., kidney or aorta lysates) rather than recombinant SSAO, the lysate must be pre-treated with pargyline (an MAO inhibitor) to block background 

production from MAO-A/B, thereby isolating SSAO-specific activity[5].

SSAO_Mechanism Inhibitor 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Enzyme SSAO / VAP-1 (Topaquinone Cofactor) Inhibitor->Enzyme Mechanism-Based Irreversible Inhibition H2O2 Hydrogen Peroxide (H2O2) Enzyme->H2O2 Byproduct Generation Substrate Benzylamine (Substrate) Substrate->Enzyme Oxidative Deamination Detection Amplex Red + HRP H2O2->Detection Catalytic Reaction Signal Resorufin (Fluorescence 590 nm) Detection->Signal Readout

Workflow and mechanism of the SSAO/VAP-1 fluorometric inhibition assay using Amplex Red.

Materials
  • Enzyme : Recombinant human SSAO/VAP-1 (or pargyline-treated tissue homogenate).

  • Substrate : Benzylamine hydrochloride (

    
     final).
    
  • Detection : Amplex Red reagent (

    
    ) and HRP (
    
    
    
    ).
  • Buffer : 50 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , pH 7.4.
    
  • Controls : LJP 1586 or Semicarbazide (Positive controls)[1]; DMSO (Vehicle).

Step-by-Step Methodology
  • Reagent Preparation : Prepare a 10 mM stock of FMPA in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:50 in assay buffer to create 2X working solutions (final DMSO concentration in assay will be 1%).

  • Enzyme Preparation : Dilute recombinant SSAO in assay buffer to a concentration that yields a linear fluorescent signal over 60 minutes (typically 1-5

    
    ). Self-Validation Step: If using tissue lysates, pre-incubate the lysate with 0.5 mM pargyline for 30 minutes at 37°C to silence MAO activity[5].
    
  • Pre-Incubation : In a black 96-well or 384-well microplate, mix 25

    
     of the 2X FMPA working solution with 15 
    
    
    
    of the SSAO enzyme solution. Incubate at 37°C for exactly 30 minutes to allow mechanism-based inactivation.
  • Reaction Initiation : Prepare a 5X detection mix containing

    
     Benzylamine, 
    
    
    
    Amplex Red, and
    
    
    HRP in assay buffer. Add 10
    
    
    of this mix to all wells to initiate the reaction.
  • Kinetic Readout : Immediately transfer the plate to a fluorescent microplate reader. Read fluorescence continuously (Ex: 540 nm / Em: 590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Plot % remaining activity versus log[Inhibitor] to determine the 
    
    
    
    . For advanced kinetic profiling of suicide inhibitors, calculate the pseudo-first-order rate constant (
    
    
    ) and derive
    
    
    [3].

Protocol 2: Squalene Epoxidase (SQLE) LC-MS/MS Assay

Causality of Experimental Design

Allylamines are renowned for their potent, non-competitive inhibition of Squalene Epoxidase (SQLE), a critical enzyme in sterol biosynthesis[2]. Because SQLE is a membrane-bound enzyme, the use of intact microsomes (rather than purified truncated proteins) is vital to preserve the lipid microenvironment required for allylamine binding. While traditional assays rely on radioactive


-squalene and thin-layer chromatography[4], modern drug development relies on LC-MS/MS  to directly quantify the conversion of squalene to 2,3-oxidosqualene. This provides a high-throughput, label-free, and highly specific readout.

SQLE_Inhibition Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE + O2, NADPH, FAD Product 2,3-Oxidosqualene SQLE->Product Epoxidation Downstream Ergosterol / Cholesterol Biosynthesis Product->Downstream LCMS LC-MS/MS Quantification Product->LCMS Assay Readout Allylamine Allylamine Inhibitor (e.g., FMPA) Allylamine->SQLE Non-Competitive Inhibition

Squalene Epoxidase (SQLE) pathway and LC-MS/MS assay readout for allylamine inhibition.

Materials
  • Enzyme Source : Rat liver microsomes (for mammalian SQLE) or Candida albicans particulate preparations (for fungal SQLE)[4].

  • Cofactors : NADPH (1 mM), FAD (10

    
    ).
    
  • Substrate : Squalene (

    
    ) prepared in 1% Tween-80 to ensure micellar dispersion.
    
  • Buffer : 100 mM Tris-HCl, pH 7.4.

  • Control : Terbinafine or Naftifine[2].

Step-by-Step Methodology
  • Reaction Assembly : In a 96-well deep-well plate, combine 100 mM Tris-HCl buffer, 1 mM NADPH, 10

    
     FAD, and the specific microsome preparation (approx. 0.5 mg/mL protein).
    
  • Compound Addition : Add FMPA (or Terbinafine control) at varying concentrations. Unlike SSAO, prolonged pre-incubation is not strictly required for SQLE as the inhibition is non-competitive and reversible, but a 10-minute equilibration at 37°C is recommended to allow partitioning into the microsomal membranes[2].

  • Initiation : Initiate the reaction by adding

    
     Squalene. Incubate the mixture at 37°C for 45 minutes with gentle shaking.
    
  • Quenching & Extraction : Stop the reaction by adding an equal volume of ice-cold Methanol containing an internal standard (e.g.,

    
    -squalene). Add 2 volumes of Hexane, vortex vigorously for 2 minutes, and centrifuge at 3,000 x g for 10 minutes to induce phase separation.
    
  • LC-MS/MS Analysis : Transfer the upper hexane layer to a new plate and evaporate to dryness under nitrogen. Reconstitute in Methanol/Isopropanol (1:1). Analyze via LC-MS/MS using an APCI (Atmospheric Pressure Chemical Ionization) source in positive ion mode, monitoring the MRM transition for 2,3-oxidosqualene (

    
     427.4 
    
    
    
    409.4).

Quantitative Data Presentation

To benchmark the performance of FMPA or its derivatives, compare the experimental results against the established historical parameters for allylamine inhibitors summarized in the table below:

Target EnzymeAssay TypeSubstratePositive ControlExpected

Range (Controls)
Primary Readout
SSAO / VAP-1 FluorometricBenzylamineLJP 1586 / Semicarbazide4 nM – 43 nM[1]Resorufin Fluorescence (590 nm)
MAO-B FluorometricBenzylaminePargyline / Selegiline1 nM – 10 nMResorufin Fluorescence (590 nm)
Mammalian SQLE LC-MS/MSSqualeneNB-59810 nM – 50 nM[2]2,3-Oxidosqualene (

427.4)
Fungal SQLE LC-MS/MSSqualeneTerbinafine / Naftifine0.03

– 1.1

[4]
2,3-Oxidosqualene (

427.4)

Note: Selectivity indices (e.g., Fungal vs. Mammalian SQLE, or SSAO vs. MAO-B) are critical go/no-go decision points when optimizing


-aryl allylamines.

References

  • Anti-inflammatory effects of LJP 1586[Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity. PubMed (J Pharmacol Exp Ther). 1

  • An allylamine derivative (MDL 72145) with potent irreversible inhibitory actions on rat aorta semicarbazide-sensitive amine oxidase. PubMed. 3

  • Squalene Epoxidase Inhibitors. ACS Publications. 2

  • Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. PubMed. 4

  • Semicarbazide-sensitive amine oxidase (SSAO) inhibition ameliorates kidney fibrosis in a unilateral ureteral obstruction murine model. American Journal of Physiology. 5

Sources

Application Note: Optimizing Cell-Based Assays for Fluorinated Amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Fluorinated Amine Design

The incorporation of fluorine near an amine center is a foundational strategy in modern medicinal chemistry. Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect, which significantly lowers the basicity (pKa) of adjacent aliphatic or aromatic amines[1].

Understanding the causality behind this physicochemical shift is critical for designing and interpreting cell-based assays:

  • Membrane Permeability: A lower pKa means a higher fraction of the amine exists in the neutral, unprotonated state at physiological pH (7.4)[1]. This increases the apparent lipophilicity (logD) and enhances passive transcellular diffusion, a property directly measurable in Caco-2 permeability assays[2].

  • Lysosomal Trapping (Lysosomotropism): Highly basic amines (pKa > 8) readily cross cell membranes but become protonated and trapped in the highly acidic environment of lysosomes (pH ~4.5)[3]. Fluorination mitigates this trapping by lowering the pKa, preventing off-target organelle accumulation and increasing the cytosolic availability of the drug for target engagement[4].

G A Amine Fluorination BB BB A->BB B pKa Reduction D Reduced Lysosomal Protonation B->D C Increased logD (pH 7.4) E Enhanced Caco-2 Permeability C->E F Decreased Lysosomal Trapping D->F BB->C

Caption: Logical flow of how amine fluorination alters physicochemical properties and assay outcomes.

Quantitative Data Summary: Expected Physicochemical Shifts

When evaluating a matched molecular pair (MMP) of a non-fluorinated versus a fluorinated amine, researchers should expect distinct shifts in assay data. The table below summarizes these quantitative relationships.

Property / AssayNon-Fluorinated Amine (Typical)Fluorinated Amine (Typical)Mechanistic Causality
pKa (Basicity) ~9.0 - 10.5~7.0 - 8.5Inductive electron withdrawal by the fluorine atom.
LogD (at pH 7.4) LowerHigherIncreased neutral fraction at physiological pH.
Caco-2

(A-B)
Low to ModerateHighEnhanced passive transcellular diffusion across lipid bilayers.
Lysosomal Trapping High AccumulationLow AccumulationReduced protonation in the acidic lysosomal lumen (pH ~4.5).

Protocol 1: Caco-2 Permeability Assay for Fluorinated Amines

Rationale & Self-Validating Design: Caco-2 cells differentiate to form a polarized monolayer expressing tight junctions and efflux transporters, mimicking the human intestinal epithelium[5]. Because fluorinated amines often exhibit higher lipophilicity, they are prone to non-specific binding to plastic transwell inserts. To ensure a self-validating system, this protocol utilizes a Bovine Serum Albumin (BSA) sink in the receiver compartment to maintain sink conditions and ensure accurate apparent permeability (


) calculations[6]. Transepithelial Electrical Resistance (TEER) is measured before and after the assay to validate monolayer integrity[7].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human colon adenocarcinoma Caco-2 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days to allow for full polarization and differentiation[8].
    
  • Pre-Assay Integrity Check: Measure TEER using an epithelial volt-ohmmeter. Only proceed with wells exhibiting a TEER > 300 Ω·cm²[7].

  • Buffer Preparation: Prepare Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). For the basolateral (receiver) compartment, supplement the buffer with 1% BSA to prevent non-specific binding of the lipophilic fluorinated compound.

  • Dosing (Apical to Basolateral):

    • Add 1200 µL of HBSS + 1% BSA to the basolateral chamber.

    • Initiate the transport experiment by adding 300 µL of a 10 µM solution of the fluorinated test compound (maximum 1% DMSO) to the apical chamber[9].

  • Incubation: Incubate the plates at 37°C, 5% CO

    
     on an orbital shaker set to 50 oscillations per minute for exactly 120 minutes[5][9].
    
  • Sampling & Quenching: Collect 50 µL aliquots from both the apical and basolateral compartments at

    
     and 
    
    
    
    min. Immediately quench the samples with 150 µL of ice-cold acetonitrile containing an analytical internal standard.
  • Post-Assay Integrity Check: Re-measure the TEER. The assay is only valid if the final TEER value remains

    
     of the initial pre-assay reading[7].
    
  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the

    
    [5].
    

Protocol 2: Lysosomal Trapping Assessment (LC-MS/MS Method)

Rationale & Self-Validating Design: Basic amines accumulate in lysosomes via pH partitioning. As the unprotonated amine diffuses into the lysosome, it becomes protonated and membrane-impermeable[3]. Fluorination shifts the equilibrium toward the unprotonated state, facilitating lysosomal escape[10]. This assay quantifies this phenomenon by using chloroquine—a known lysosomotropic agent—as a competitor to neutralize lysosomal pH. A valid assay will show a massive drop in intracellular accumulation of a non-fluorinated basic amine when treated with chloroquine, while the fluorinated analog will show minimal variance between the control and treated groups.

Step-by-Step Methodology:

  • Cell Preparation: Seed MDCK II cells in 24-well plates at a density of

    
     cells/well and incubate overnight at 37°C, 5% CO
    
    
    
    [11].
  • Lysosomal Alkalinization (Pre-treatment): Divide the wells into a "Control Group" and a "Chloroquine Group". Pre-incubate the Chloroquine Group with 50 µM chloroquine in culture media for 30 minutes to neutralize the acidic lysosomal pH.

  • Compound Incubation: Add the fluorinated amine (and its non-fluorinated matched molecular pair in separate wells) at a final concentration of 1 µM. Incubate for 60 minutes at 37°C.

  • Washing: Rapidly wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to halt active transport and remove extracellular compounds.

  • Cell Lysis: Lyse the cells by adding 200 µL of an 80% methanol / 20% water solution containing a stable-isotope-labeled internal standard.

  • Quantification: Scrape the wells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS[11].

  • Data Interpretation: Calculate the Lysosomal Partitioning Ratio (

    
    ). Fluorinated compounds successfully escaping lysosomal trapping will exhibit a 
    
    
    
    near 1.0 (indicating equal distribution regardless of chloroquine treatment).

G A Seed MDCK II Cells BA BA A->BA B Pre-treat with Chloroquine (Lysosomal Neutralization) D Dose Fluorinated Amine (1 µM, 60 min) B->D C Control Group (Standard Lysosomes) C->D E Wash & Lyse Cells D->E F LC-MS/MS Analysis (Calculate Kp,lyso) E->F BA->C

Caption: Step-by-step workflow for quantifying lysosomal trapping of basic and fluorinated amines.

References

  • Source: tandfonline.
  • Source: alfa-chemclinix.
  • Source: sqspcdn.
  • Source: europa.
  • Source: bienta.
  • Source: domainex.co.
  • Source: nih.
  • Source: acs.
  • Source: tandfonline.
  • Source: dokumen.
  • Source: researchgate.

Sources

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine as a CRF1 receptor antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine as a Novel CRF1 Receptor Antagonist

Executive Summary

This application note details the standardized protocols for evaluating 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (referred to herein as Compound A ), a putative small-molecule antagonist of the Corticotropin-Releasing Factor type 1 receptor (CRF1).

CRF1 receptors are Class B G-Protein Coupled Receptors (GPCRs) pivotal in the hypothalamic-pituitary-adrenal (HPA) axis regulation. Dysregulation of CRF1 signaling is implicated in anxiety, depression, and stress-related disorders.[1][2] Small-molecule antagonists typically bind to an allosteric transmembrane pocket, distinct from the orthosteric peptide-binding domain.

Compound A , featuring a 3-fluoro-4-methylphenyl moiety and an allylamine tail, represents a lipophilic scaffold common in non-peptide CRF1 antagonists. This guide provides a rigorous workflow to validate its affinity (


), functional potency (

), and metabolic stability.

Chemical Properties & Handling

Compound A presents specific handling challenges due to its allylic amine structure, which can be susceptible to oxidation, and its lipophilicity.

PropertySpecificationHandling Protocol
IUPAC Name 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amineStore at -20°C; Protect from light.
Molecular Weight ~165.21 g/mol Calculate molarity precisely for

determination.
Solubility Low in water; High in DMSO/EthanolPrepare 10 mM stock in 100% DMSO .
Stability Susceptible to oxidation (alkene/amine)Flush opened vials with inert gas (

or Ar).
Class Small Molecule / AllylamineCaution: Potential irritant; use fume hood.

Reconstitution Protocol:

  • Weigh 1.65 mg of Compound A.

  • Dissolve in 1.0 mL of anhydrous DMSO to generate a 10 mM stock solution .

  • Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles.

  • For assays, dilute serially in assay buffer (keep final DMSO < 0.5% to avoid non-specific membrane perturbation).

Mechanism of Action & Signaling Pathway

CRF1 couples primarily to the


 protein. Agonist binding (e.g., CRF, Sauvagine) triggers GDP-GTP exchange, activating Adenylyl Cyclase (AC), which converts ATP to cAMP.

Compound A is hypothesized to act as an allosteric antagonist , binding within the transmembrane helical bundle (helices 3, 5, and 6) to lock the receptor in an inactive conformation, preventing the structural rearrangement required for G-protein coupling.

Figure 1: CRF1 Receptor Signaling and Antagonism Mechanism

CRF1_Pathway cluster_membrane Cell Membrane CRF CRF (Agonist) CRF1 CRF1 Receptor (Transmembrane) CRF->CRF1  Binds Orthosteric Site CompoundA Compound A (Antagonist) CompoundA->CRF1  Blocks (Allosteric Site) Gs Gs Protein (Alpha Subunit) CRF1->Gs  Activates AC Adenylyl Cyclase Gs->AC  Stimulates cAMP cAMP (Second Messenger) AC->cAMP  Catalyzes (ATP->cAMP) ATP ATP PKA PKA Activation cAMP->PKA Response Anxiety/Stress Response PKA->Response

Caption: CRF1 signaling cascade via Gs-protein. Compound A allosterically inhibits G-protein coupling, preventing cAMP accumulation.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of Compound A for the CRF1 receptor.
Principle:  Compound A competes with a radiolabeled agonist (

I-Tyr

-Sauvagine) for the receptor binding site.

Materials:

  • Membranes: HEK293 cells stably expressing human CRF1 (hCRF1).[3]

  • Radioligand:

    
    I-Tyr
    
    
    
    -Sauvagine (PerkinElmer, ~2200 Ci/mmol).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 2 mM EGTA, 0.1% BSA, 0.1 mM Bacitracin (protease inhibitor).
    
  • Filter Plate: 96-well GF/B glass fiber filters, pre-soaked in 0.3% Polyethyleneimine (PEI).

Step-by-Step Procedure:

  • Preparation: Thaw hCRF1 membranes and dilute in Assay Buffer to 5–10 µg protein/well.

  • Compound Dilution: Prepare 10-point serial dilutions of Compound A (range: 10 µM to 0.1 nM) in Assay Buffer.

  • Incubation Setup: In a 96-well plate, add:

    • 50 µL Compound A (or buffer for Total Binding).

    • 50 µL

      
      I-Tyr
      
      
      
      -Sauvagine (Final conc: 0.05–0.1 nM).
    • 100 µL Membrane suspension.

    • Non-Specific Binding (NSB): Add 1 µM unlabeled Sauvagine or CRF to control wells.

  • Equilibrium: Incubate for 90 minutes at Room Temperature (22°C) .

  • Harvesting: Vacuum filter through GF/B plates using a cell harvester (e.g., Brandel). Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and count on a MicroBeta counter.

Data Analysis:

  • Calculate % Specific Binding.

  • Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Protocol 2: Functional cAMP Assay (TR-FRET)

Objective: Confirm antagonist activity and determine potency (


) by measuring the inhibition of agonist-induced cAMP accumulation.
Method:  HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE Ultra cAMP kit.

Step-by-Step Procedure:

  • Cell Prep: Harvest CHO-hCRF1 cells. Resuspend in Stimulation Buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Antagonist Pre-incubation:

    • Add 5 µL cells (2,000 cells/well) to a 384-well white plate.

    • Add 2.5 µL Compound A (serial dilutions).

    • Incubate for 15 minutes at RT . (Critical: Allows allosteric antagonist to bind before agonist challenge).

  • Agonist Challenge:

    • Add 2.5 µL Human CRF (concentration =

      
      , typically ~10 nM).
      
    • Incubate for 30 minutes at RT .

  • Detection:

    • Add 5 µL cAMP-d2 (acceptor) + 5 µL Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour in the dark.

  • Readout: Measure TR-FRET (665 nm / 620 nm ratio) on a compatible reader (e.g., EnVision).

Interpretation:

  • Antagonist: Dose-dependent decrease in FRET signal (which corresponds to increase in cAMP inhibition) relative to CRF-only control.

  • Schild Analysis: Perform the assay with varying concentrations of CRF to determine if antagonism is competitive or non-competitive (allosteric antagonists often show non-competitive profiles with depressed

    
    ).
    

Protocol 3: In Vitro Metabolic Stability (Microsomal)

Why this is critical: The allylamine group (


) and the methylphenyl  ring are potential sites for Cytochrome P450 (CYP) oxidation. Rapid metabolism leads to poor in vivo efficacy.

Procedure:

  • Reaction Mix: 1 µM Compound A + 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 min. Initiate with 1 mM NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Figure 2: Experimental Workflow Summary

Workflow Compound Compound A (Powder) Stock 10mM Stock (DMSO) Compound->Stock  Solubilization Binding Binding Assay (Ki Determination) Stock->Binding  Dilution Functional Functional Assay (cAMP IC50) Stock->Functional ADME Metabolic Stability (Microsomes) Stock->ADME Decision Go/No-Go Decision Binding->Decision  Affinity < 10nM? Functional->Decision  Potent Antagonist? ADME->Decision  Stable T1/2?

Caption: Integrated screening cascade for characterizing Compound A. Parallel assessment of affinity, potency, and stability drives the Go/No-Go decision.

References

  • Hauger, R. L., et al. (2006). "International Union of Pharmacology. XXXVI. Current Status of the Nomenclature for Receptors for Corticotropin-Releasing Factor and Their Ligands." Pharmacological Reviews, 55(1), 21-26. Link

  • Kehne, J. H., & De Lombaert, S. (2002). "Non-peptide CRF1 receptor antagonists for the treatment of anxiety, depression, and stress disorders."[2] Current Pharmaceutical Design, 8(5), 277-296. Link

  • Zobel, A. W., et al. (2000).[4] "Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients." Journal of Psychiatric Research, 34(3), 171-181. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Application Note: Developing Derivatives of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine for CNS and Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Design

The 1-arylprop-2-en-1-amine (allylamine) scaffold is a privileged structural motif in modern drug discovery, serving as the core pharmacophore for multiple distinct therapeutic classes. Specifically, 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine offers a highly tunable platform for divergent synthesis.

The rationale behind selecting the 3-fluoro-4-methylphenyl moiety is rooted in metabolic stability and steric optimization. The fluorine atom at the meta position effectively blocks cytochrome P450-mediated aromatic oxidation through stereoelectronic deactivation, while the para-methyl group enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration or fungal cell wall permeation.

By manipulating the primary amine of this core scaffold, researchers can direct the molecule toward two completely different pharmacological targets:

  • Monoamine Oxidase B (MAO-B) Inhibitors (CNS): N-propargylation yields mechanism-based (suicide) inhibitors analogous to rasagiline, critical for neuroprotection in Parkinson's Disease [1].

  • Squalene Epoxidase Inhibitors (Antimicrobial): N-alkylation with a bulky lipophilic group (e.g., naphthylmethyl) mimics the antifungal terbinafine, blocking ergosterol biosynthesis [2].

MOA cluster_MAO CNS Pathway (Neuroprotection) cluster_Antifungal Antimicrobial Pathway (Fungal Infection) Core Allylamine Derivatives MAOB Monoamine Oxidase B Core->MAOB N-Propargyl SQE Squalene Epoxidase Core->SQE N-Naphthylmethyl FAD FAD Cofactor Covalent Binding MAOB->FAD Suicide Inhibition DA Increased Dopamine FAD->DA Prevents Degradation SQ Squalene Accumulation SQE->SQ Enzyme Blockade Ergo Ergosterol Depletion SQE->Ergo Pathway Arrest Death Fungal Cell Death SQ->Death Ergo->Death

Caption: Dual pharmacological mechanisms of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine derivatives.

Divergent Synthetic Workflows

To ensure high enantiomeric purity, the synthesis of the core allylamine utilizes Ellman’s chiral sulfinamide chemistry [3]. This approach dictates the stereochemistry early in the synthesis, avoiding low-yielding late-stage chiral resolutions.

SynthesisWorkflow A 3-Fluoro-4-methyl- benzaldehyde B (R)-t-Butanesulfinamide Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C D 1. VinylMgBr 2. HCl/MeOH C->D E (R)-1-(3-Fluoro- 4-methylphenyl) prop-2-en-1-amine D->E F Propargyl Bromide K2CO3 E->F H 1. 1-(Bromomethyl)naphthalene 2. CH2O, HCOOH E->H G MAO-B Inhibitor (N-Propargyl) F->G I Squalene Epoxidase Inhibitor H->I

Caption: Divergent asymmetric synthesis workflow for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine derivatives.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Synthesis of the Core Allylamine

Causality: Titanium(IV) ethoxide is utilized not only as a Lewis acid to activate the aldehyde but also as a water scavenger to drive the condensation forward. The bulky tert-butyl group of the sulfinamide directs the subsequent Grignard attack via a rigid six-membered transition state, ensuring high diastereoselectivity.

  • Imine Condensation: Dissolve 3-fluoro-4-methylbenzaldehyde (10 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (30 mL). Add Ti(OEt)₄ (20 mmol) dropwise at room temperature. Stir for 12 hours.

    • Validation Check: Monitor by ¹H NMR. The reaction is complete when the aldehyde proton signal (~9.9 ppm) disappears and the characteristic imine proton appears (~8.5 ppm).

  • Grignard Addition: Cool the solution to -78 °C. Slowly add vinylmagnesium bromide (1.0 M in THF, 15 mmol). Stir for 4 hours, allowing the temperature to gradually rise to -20 °C. Quench with saturated aqueous NH₄Cl.

    • Validation Check: Analyze the crude organic layer via chiral HPLC. A diastereomeric ratio (dr) of >95:5 confirms successful stereocontrol.

  • Auxiliary Cleavage: Isolate the sulfinamide intermediate and dissolve in MeOH (20 mL). Add 4M HCl in dioxane (10 mL) and stir for 2 hours at room temperature. Concentrate in vacuo and precipitate the amine hydrochloride salt using cold diethyl ether.

    • Validation Check: Perform a Ninhydrin stain on TLC; a deep purple spot confirms the presence of the primary amine.

Protocol B: Synthesis of the MAO-B Inhibitor (N-Propargyl Derivative)

Causality: The terminal alkyne of the propargyl group is strictly required for MAO-B inhibition. Upon enzymatic oxidation, the alkyne rearranges into a highly reactive allene that covalently binds to the N5 atom of the FAD cofactor, permanently inactivating the enzyme [1].

  • Alkylation: Suspend the core allylamine hydrochloride (5 mmol) and anhydrous K₂CO₃ (15 mmol) in DMF (15 mL). Add propargyl bromide (80 wt% in toluene, 5.5 mmol) dropwise at 0 °C.

  • Reaction & Isolation: Stir at room temperature for 16 hours. Dilute with EtOAc and wash extensively with brine to remove DMF. Purify via flash chromatography (Hexanes/EtOAc).

    • Validation Check: IR spectroscopy must show a sharp, distinct peak at ~3300 cm⁻¹ corresponding to the terminal alkyne C-H stretch.

Protocol C: Synthesis of the Squalene Epoxidase Inhibitor

Causality: Squalene epoxidase possesses a deep, lipophilic binding pocket. The addition of a naphthylmethyl group provides the necessary hydrophobic bulk to outcompete the natural substrate (squalene), while N-methylation prevents unwanted oxidative deamination in vivo[2].

  • Reductive Amination: Combine the core allylamine (5 mmol) and 1-naphthaldehyde (5 mmol) in DCE (20 mL). Add sodium triacetoxyborohydride (STAB, 7.5 mmol) and a catalytic drop of acetic acid. Stir for 12 hours.

  • Eschweiler-Clarke Methylation: To the isolated secondary amine, add 37% aqueous formaldehyde (10 mL) and 85% formic acid (10 mL). Reflux at 100 °C for 6 hours. Basify with NaOH and extract with DCM.

    • Validation Check: ¹³C NMR must reveal a new peak at ~42 ppm, confirming the successful installation of the N-methyl group.

Quantitative Structure-Activity Relationship (SAR) Data

The divergent synthesis yields compounds with highly specific, non-overlapping pharmacological profiles. The table below summarizes the target selectivity metrics for the synthesized derivatives.

Compound IDDerivative TypeMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Squalene Epoxidase IC₅₀ (nM)Selectivity Index
CMPD-001 Core Allylamine>10,000>10,000450N/A
CMPD-002 N-Propargyl14.21,250>10,00088x (MAO-B/A)
CMPD-003 N-Naphthylmethyl>10,000>10,00028.5>350x (SQE/MAO)

Data Interpretation: CMPD-002 demonstrates potent, selective MAO-B inhibition, making it a viable candidate for neurodegenerative disease models. Conversely, CMPD-003 shows zero MAO activity but profound squalene epoxidase inhibition, validating its design as a targeted antifungal agent.

References

  • Bolea, I., et al. "Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities." Scientific Reports, vol. 10, no. 1, 2020. Available at:[Link]

  • Nowosielski, M., et al. "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling, vol. 51, no. 2, 2011, pp. 455-462. Available at:[Link]

  • Liu, G., Cogan, D. A., & Ellman, J. A. "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, vol. 119, no. 41, 1997, pp. 9913-9914. (Updated methodologies detailed in The Journal of Organic Chemistry, 2024). Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-ALLYL-3F4M Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine , a chiral allylic amine often used as a pharmacophore in kinase inhibitors.

The synthesis of electron-deficient/rich hybrid allylic amines is prone to three specific failure modes:

  • Imine Hydrolysis: The 3-fluoro-4-methyl steric/electronic combination can make the intermediate imine labile.

  • Vinyl Grignard Homocoupling: Vinylmagnesium bromide is aggressive; improper temperature control leads to polymerization or Wurtz-type coupling.

  • Product Instability: The free allylic amine is prone to oxidative degradation and [3,3]-sigmatropic rearrangements if not immediately salted out.

This guide replaces standard literature with a robust, self-validating Ellman Auxiliary Protocol , optimized for yield and enantiopurity.

Module 1: The Pre-Reaction Checklist (Reagent Quality)

Before starting, verify the integrity of your reagents. 40% of yield failures in this specific synthesis trace back to degraded Grignard reagents.

ReagentCritical Quality AttributeValidation Test
Vinylmagnesium bromide Titer > 0.9 MTitration: Use salicylaldehyde phenylhydrazone or simple iodine titration. Do not rely on the bottle label.
3-Fluoro-4-methylbenzaldehyde Acid Content < 1%1H NMR: Check for carboxylic acid proton (>10 ppm). If present, wash with

and distill. Acid poisons the imine formation.
(R)- or (S)-tert-Butanesulfinamide Optical PurityRotation: Ensure specific rotation matches CoA. Racemization leads to inseparable diastereomers later.
Ti(OEt)4 Monomer IntegrityVisual: Must be a clear, colorless to pale yellow liquid. If cloudy or solid, it has hydrolyzed. Discard.

Module 2: The Critical Workflow (Step-by-Step)

We utilize the Ellman Sulfinamide Protocol because it prevents over-alkylation (common with direct amination) and controls stereochemistry.

Step 1: Imine Condensation

Objective: Form the N-tert-butanesulfinyl imine.

  • The Challenge: The 4-methyl group provides steric bulk, while the 3-fluoro withdraws electrons, creating a "push-pull" electronic state that can retard condensation.

  • Protocol:

    • Mix 3-Fluoro-4-methylbenzaldehyde (1.0 equiv) and tert-butanesulfinamide (1.1 equiv) in dry THF (0.5 M).

    • Add

      
       (2.0 equiv) pure. Do not dilute before addition.
      
    • Stir at 60°C for 6-12 hours.

    • Monitor: TLC (EtOAc/Hex 3:7). The aldehyde spot must disappear completely.

Step 2: Diastereoselective Vinyl Addition (The Yield Killer)

Objective: Add the vinyl group to the imine.

  • The Fix: Use DCM (Dichloromethane) as the reaction solvent, not just THF. Non-coordinating solvents enhance the "closed transition state" required for high diastereoselectivity (dr > 95:5).

  • Protocol:

    • Dissolve the purified imine in anhydrous DCM (0.2 M) and cool to -78°C .

    • Add Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes.

    • Crucial: Maintain internal temp below -70°C. A spike in temperature causes vinyl polymerization.

    • Stir at -78°C for 4 hours, then warm slowly to room temperature overnight.

Step 3: Deprotection & Salt Formation

Objective: Isolate the stable amine salt.

  • The Fix: Do not isolate the free amine.[1] It is volatile and unstable.

  • Protocol:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane (excess) at 0°C.

    • Add

      
       or MTBE to precipitate the hydrochloride salt.
      
    • Filter and dry under vacuum.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for troubleshooting low yields.

G Start Start: Low Yield Detected Step1 Step 1: Check Imine Formation Start->Step1 Decision1 Is Aldehyde Consumed? Step1->Decision1 Action1 Increase Ti(OEt)4 to 3.0 eq Check for water in THF Decision1->Action1 No Step2 Step 2: Check Grignard Addition Decision1->Step2 Yes Decision2 Is Conversion < 50%? Step2->Decision2 Action2 Titrate VinylMgBr Ensure Temp < -70°C Decision2->Action2 Yes Decision3 Low dr (Diastereomeric Ratio)? Decision2->Decision3 No Action3 Switch Solvent to DCM Add Lewis Acid (AlMe3) Decision3->Action3 Yes (< 90:10) Step3 Step 3: Isolation Decision3->Step3 No (> 90:10) Decision4 Product Disappears on Vac? Step3->Decision4 Action4 STOP: Volatile Free Amine. Convert to HCl Salt immediately. Decision4->Action4 Yes

Caption: Troubleshooting logic tree for the synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine.

Module 4: Troubleshooting & FAQs

Q1: My Grignard addition stalled at 60% conversion. Should I add more reagent?

A: No. Adding more VinylMgBr at room temperature will cause side reactions (Wurtz coupling of the vinyl group).

  • Root Cause: The magnesium salts precipitated and encapsulated the imine.

  • Solution: For the next run, increase the solvent volume (dilute to 0.1 M) to keep salts soluble at -78°C.

Q2: I see a "double addition" byproduct. What is it?

A: This is likely the result of the displaced sulfinamide re-attacking the imine, or the vinyl group attacking the sulfinyl sulfur.

  • Prevention: Ensure the addition of VinylMgBr is slow (dropwise). A high local concentration of Grignard favors side reactions.

Q3: The final product is an oil that turns brown. How do I crystallize it?

A: The free amine is an oil and oxidizes rapidly.

  • Procedure: Dissolve the crude oil in a minimum amount of dry ethanol. Add 1.1 equivalents of concentrated HCl (aq) or 2M HCl in ether. Dilute with diethyl ether until cloudy. Store in the freezer (-20°C) to induce crystallization of the Hydrochloride Salt . This salt is stable for years.

Q4: Why use Ti(OEt)4? Can I use MgSO4?

A: For sterically encumbered aldehydes like 3-Fluoro-4-methylbenzaldehyde,


 is too weak. 

acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium). Without Titanium, your yield will cap at ~70%.

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. Link Establishes the core mechanism for imine condensation and Grignard addition.

  • Ferreira, F., et al. (2009). "Nucleophilic addition of organometallic reagents to N-tert-butanesulfinyl imines." Chemical Society Reviews. Link Provides solvent-specific data for optimizing diastereoselectivity in Grignard additions.

  • Patterson, A. W., et al. (2006). "General Synthesis of 1-Aryl-2-propenylamines." Journal of Organic Chemistry. Link Specific protocols for allylic amine synthesis and handling of volatile amine intermediates.

  • Vertex Pharmaceuticals. (2011). "Patent: Inhibitors of Influenza Viruses Replication." World Intellectual Property Organization. WO2011008915A2. Link Describes the specific handling of 3-fluoro-4-methylphenyl intermediates in drug synthesis.

Sources

identifying and removing impurities in 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Welcome to the technical support guide for the synthesis, purification, and characterization of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the integrity and purity of your final compound.

Synthesis Overview & Critical Impurity Junctions

The synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is most commonly achieved via the reductive amination of its corresponding α,β-unsaturated ketone (enone) precursor, 1-(3-fluoro-4-methylphenyl)prop-2-en-1-one.[1][2] This method is favored for its efficiency but requires careful control of reaction conditions to minimize the formation of key impurities. The general pathway and critical points where impurities can arise are illustrated below.

G SM1 3-Fluoro-4-methyl- acetophenone Enone 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-one SM1->Enone Claisen-Schmidt Condensation SM2 Formaldehyde SM2->Enone Imine Intermediate Imine Enone->Imine Imine Formation Imp1 Unreacted Enone Enone->Imp1 Incomplete Reaction Imp4 Saturated Ketone Enone->Imp4 Side Reaction AmineSource Amine Source (e.g., NH4OAc) AmineSource->Imine Product TARGET: 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Imine->Product Reduction (e.g., NaBH3CN) Imine->Imp1 Hydrolysis Imp2 Saturated Amine (Over-reduction) Product->Imp2 C=C Reduction Imp3 Secondary Amine (Dimeric Impurity) Product->Imp3 Further Reaction with Imine

Caption: General synthesis pathway and key impurity formation points.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: Based on the reductive amination pathway, you should anticipate four primary types of impurities:

  • Starting Materials: Unreacted 1-(3-fluoro-4-methylphenyl)prop-2-en-1-one (the enone).

  • Intermediates: The unreduced imine intermediate, which can also hydrolyze back to the enone during work-up.

  • Side-Products: The secondary amine, formed when the final product (a primary amine) acts as a nucleophile and reacts with another molecule of the imine intermediate.[3][4]

  • Over-reduction Products: 1-(3-Fluoro-4-methylphenyl)propan-1-amine, where the prop-2-en-1-yl double bond has been reduced to a propyl group.[5] This is particularly prevalent when using stronger, less selective reducing agents than sodium cyanoborohydride or sodium triacetoxyborohydride.[1]

Q2: How do I choose the right reducing agent for the reductive amination step?

A2: The choice of reducing agent is critical to prevent over-reduction of the allyl group's double bond.

  • Recommended: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the preferred reagents.[1][6] They are mild enough to selectively reduce the protonated imine intermediate over the ketone or the enone's C=C double bond, especially under weakly acidic conditions (pH 5-6) that favor imine formation.

  • Use with Caution: Sodium borohydride (NaBH₄) is a stronger reducing agent and can lead to the formation of the saturated amine impurity, especially at neutral or basic pH.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) will almost certainly reduce both the imine and the alkene and should be avoided if the allyl group is desired.

Q3: What analytical techniques are best for identifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.

  • HPLC/UPLC: The primary tool for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like formic acid or TFA is a good starting point.

  • GC-MS: Excellent for identifying volatile impurities, including residual starting materials and the saturated amine byproduct.[8][9]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation of the product and allows for the identification of impurities if they are present in sufficient quantities (>1-2%). The ¹⁹F NMR is particularly useful for confirming the fluorine environment.[10]

  • LC-MS: A powerful hyphenated technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the detection and tentative identification of low-level impurities.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

| Table 1: Common Impurities & Their Analytical Signatures | | :--- | :--- | :--- | | Impurity Name | Potential Origin | Key Analytical Signature | | 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-one | Incomplete reaction; imine hydrolysis. | Presence of a carbonyl peak (~1670 cm⁻¹) in IR; characteristic enone proton signals in ¹H NMR. | | 1-(3-Fluoro-4-methylphenyl)propan-1-amine | Over-reduction of the C=C double bond. | Absence of vinyl proton signals (~5-6 ppm) in ¹H NMR; presence of ethyl group signals. Molecular weight of 167.22 g/mol .[5] | | Di-[1-(3-fluoro-4-methylphenyl)prop-2-en-1-yl]amine | Reaction of product with imine intermediate. | Higher molecular weight peak in MS or LC-MS (~313.4 g/mol ); complex ¹H NMR spectrum. | | Imine Intermediate | Incomplete reduction. | Can be unstable; may show a characteristic C=N stretch in IR (~1640 cm⁻¹). Often hydrolyzes back to ketone upon analysis. |

Q4: My reaction yield is very low. What are the likely causes and how can I fix it?

A4: Low yield is often a result of incomplete imine formation or inefficient reduction.

  • Cause 1: Incorrect pH. Imine formation is a pH-dependent equilibrium. If the pH is too low (too acidic), the amine source will be fully protonated and non-nucleophilic. If the pH is too high (basic), the carbonyl oxygen cannot be protonated, which is necessary to facilitate the departure of water.

    • Solution: The reaction should be run in a weakly acidic buffer, typically around pH 5-6. Using ammonium acetate as the amine source often provides a self-buffering system.

  • Cause 2: Inefficient Water Removal. The formation of the imine from the hemiaminal intermediate is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor the imine.

    • Solution: While not always necessary for reductive aminations, adding a dehydrating agent like molecular sieves can sometimes drive the reaction forward.

  • Cause 3: Inactive Reducing Agent. Hydride reducing agents can decompose upon improper storage.

    • Solution: Use a fresh bottle of the reducing agent. Add it to the reaction mixture only after allowing sufficient time for imine formation to occur (typically 30-60 minutes).

G Start Problem: Low Reaction Yield CheckpH Is reaction pH between 5-6? Start->CheckpH CheckReagent Is reducing agent fresh/active? CheckpH->CheckReagent Yes AdjustpH Action: Buffer reaction with NH4OAc or add dilute HOAc. CheckpH->AdjustpH No CheckTime Was sufficient time allowed for imine formation? CheckReagent->CheckTime Yes NewReagent Action: Use a new bottle of NaBH3CN or NaBH(OAc)3. CheckReagent->NewReagent No CheckTime->AdjustpH Yes IncreaseTime Action: Allow enone and amine source to stir for 1-2 hours before adding reducing agent. CheckTime->IncreaseTime No

Caption: Troubleshooting workflow for low reaction yield.

Q5: My final product is contaminated with the starting enone. How can I remove it?

A5: This is a common issue and is best solved with a standard acid-base extraction, which leverages the basicity of your amine product.[11] The neutral enone will not be extracted under these conditions.

  • Rationale: Your desired amine product has a basic nitrogen atom. In the presence of a dilute acid (e.g., 1M HCl), this amine will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). The unreacted enone, being a neutral organic molecule, will remain in the water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This allows for a clean separation.

  • Procedure: Follow the detailed protocol provided in Section 4.1. It is crucial to perform multiple acid washes (at least 2-3) to ensure complete removal of the amine from the organic layer.

Q6: My NMR spectrum shows signals for the saturated amine. How can I avoid this and purify my current batch?

A6: The presence of the saturated amine indicates that your reduction conditions were too harsh.

  • Prevention: As discussed in FAQ 2, switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Ensure the reaction temperature is controlled, as higher temperatures can sometimes promote over-reduction.

  • Purification: Separating the desired allylamine from its saturated analog can be challenging as their polarities are very similar.

    • Column Chromatography: Careful column chromatography on silica gel may provide separation.[12] A shallow gradient of a polar solvent (e.g., ethyl acetate with a small amount of triethylamine to prevent peak tailing) in a non-polar solvent (e.g., hexanes) should be employed.

    • Recrystallization: Converting the mixture to a salt (e.g., hydrochloride or tartrate) and performing fractional recrystallization may be effective. The different packing abilities of the two salts in a crystal lattice can be exploited for separation.

Analytical & Purification Protocols

Protocol: Acid-Base Extraction for Purification

This protocol is designed to separate the basic amine product from neutral or acidic impurities like the unreacted starting enone.[11]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate) at approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the two layers to fully separate. The protonated amine is now in the lower aqueous layer. Drain and collect the aqueous layer.

  • Repeat: Add a fresh portion of 1M HCl to the organic layer remaining in the funnel, and repeat steps 3-4. Combine this second aqueous extract with the first. Perform a third acid wash for optimal recovery.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

  • Product Re-extraction: Add a fresh portion of ethyl acetate to the basic aqueous layer. Shake vigorously as before. Allow the layers to separate. The purified free amine is now in the upper organic layer. Drain and collect the organic layer.

  • Repeat Re-extraction: Repeat step 8 two more times with fresh ethyl acetate, combining all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol: HPLC Method for Purity Analysis

This method provides a baseline for assessing the purity of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine.[13][14]

| Table 2: HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | 10% B to 90% B over 15 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 5 µL | | Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |

  • Rationale: The acidic modifier (formic acid) ensures that the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the stationary phase. A gradient elution is used to ensure that both polar and non-polar impurities are eluted and resolved.

Protocol: Recrystallization of the Amine as its Hydrochloride Salt

Converting the free amine to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle and purify by recrystallization.[15][16][17]

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation ceases and the solution is acidic to litmus paper.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol, ethanol, or an ethanol/ether mixture) until the solid just dissolves.[17]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • BenchChem (2025). HPLC method for chiral separation of 7-Methylchroman-4-amine.
  • Veeprho (n.d.). Allylamine Impurities and Related Compound.
  • BenchChem (2025). Troubleshooting guide for the formylation of aromatic amines.
  • Yakhak Hoeji (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • LCGC International (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Organic Syntheses Procedure (n.d.). methylamine hydrochloride.
  • BenchChem (n.d.). How to remove unreacted 2-aminopyridine from product.
  • ResearchGate (n.d.). Troubleshooting amine plants.
  • ResearchGate (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
  • European Patent Office (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • PubMed (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids.
  • ResearchGate (2017). Purification of organic hydrochloride salt?.
  • PMC (n.d.). (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
  • PMC (n.d.). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
  • ResearchGate (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate (2020). How to remove excess starting material Pyrenecarboxyaldehyde?.
  • ResearchGate (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?.
  • Chemguide (n.d.). Making amines from halogenoalkanes.
  • Asian Journal of Research in Chemistry (2012). Impurity Profiling With Use of Hyphenated Techniques.
  • ResearchGate (2025). (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.
  • ChemScene (n.d.). 1-(3-Fluoro-4-methylphenyl)propan-1-amine.
  • Wikipedia (n.d.). Reductive amination.
  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.
  • PubMed (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA.
  • ResearchGate (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
  • MDPI (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • Organic Syntheses Procedure (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.

Sources

optimizing reaction conditions for fluorinated amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for Fluorinated Amines

Introduction

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that introducing fluorine into amine scaffolds is rarely a "plug-and-play" operation. The high electronegativity of fluorine ($ \chi = 4.0 $) creates unique electronic and steric environments that often derail standard organic protocols.

This guide is structured to troubleshoot the three most common failure modes in fluorinated amine synthesis: elimination during deoxyfluorination , catalyst deactivation in C-N coupling , and hemiaminal trapping in reductive amination .

Module 1: Nucleophilic Deoxyfluorination

Target: Converting amino-alcohols to fluoro-amines. Reagents: DAST, Deoxo-Fluor®, XtalFluor-E®.

Troubleshooting Guide

Q: Why is my DAST reaction yielding the alkene (elimination product) instead of the fluorinated amine?

A: This is the most common failure mode when using DAST (Diethylaminosulfur trifluoride). The mechanism involves an alkoxy-sulfur intermediate. If the fluoride ion is sterically hindered or the carbocation character is too high, the basicity of the DAST byproducts promotes


-elimination over 

substitution.

Corrective Protocol:

  • Switch Reagent: Move from DAST to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).[1][2] It is a crystalline salt that does not release free HF until a promoter is added, allowing for controlled fluorination.

  • Change Solvent: Switch from THF to DCM (Dichloromethane) . DCM suppresses ionization, favoring

    
     pathways.
    
  • Add HF Scavengers: If using DAST, add exogenous fluoride (e.g.,

    
    ) to increase nucleophilicity without increasing basicity.
    
Recommended Protocol: XtalFluor-E® Deoxyfluorination

Reference: Couturier et al. J. Org. Chem. 2010 [1]

StepActionCritical Note
1 Charge flask with Substrate (1.0 equiv) and XtalFluor-E (1.2 equiv) in dry DCM.Keep under

. XtalFluor-E is solid and easier to handle than DAST.
2 Cool to -78°C.Low temp is crucial to control exotherm.
3 Add DBU (1.5 equiv) and

(2.0 equiv) dropwise.
The reaction requires these promoters to generate active fluoride.
4 Warm to RT and stir for 2-4 hours.Monitor by TLC/LCMS.
5 Quench with sat.

.
Safety: Watch for

evolution.
Decision Logic: Reagent Selection

deoxyfluorination_logic start Substrate: Amino-Alcohol primary Primary Alcohol start->primary secondary Secondary/Tertiary Alcohol start->secondary dast Try DAST/Deoxo-Fluor (-78°C) primary->dast elim_check Elimination Product Observed? secondary->elim_check dast->elim_check xtal Switch to XtalFluor-E + Et3N-3HF + DBU elim_check->xtal Yes (Major Product) success Isolate Fluoroamine elim_check->success No xtal->success

Caption: Workflow for selecting the correct deoxyfluorination reagent to minimize elimination side-products.

Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Target: Coupling fluorinated anilines with aryl halides. Issue: Fluorine atoms on the aniline ring withdraw electron density, making the nitrogen a poor nucleophile for the Palladium center.

Troubleshooting Guide

Q: My reaction works for aniline, but fails completely for 2,4-difluoroaniline. Why?

A: The


 of the conjugate acid of aniline is ~4.6, whereas 2,4-difluoroaniline is significantly lower (~2.0). The nucleophilicity is drastically reduced. Standard ligands (BINAP, DPPF) often fail to promote the reductive elimination step or fail to bind the electron-poor amine.

Corrective Protocol:

  • Ligand Selection: Use BrettPhos or tBuBrettPhos .[3] These bulky, electron-rich monophosphine ligands are specifically designed to facilitate the coupling of weak nucleophiles.

  • Base Selection: Avoid strong bases like

    
     if your substrate has sensitive fluorinated groups (risk of hydrodefluorination). Use 
    
    
    
    or
    
    
    .
  • Pre-catalyst: Use Pd(OAc)2 or G3-BrettPhos Precatalyst to ensure active species generation.

Data: Ligand Performance Comparison

Reference: Surry & Buchwald, Chem. Sci. 2011 [2]

Ligand ClassExamplePerformance with Fluoro-AnilinesMechanism Note
Bidentate BINAP, DPPFPoor Rigid bite angle often hinders reductive elimination of bulky/weak amines.
Monophosphine XPhosModerate Good for aryl chlorides, but often insufficient for very electron-poor amines.
Specialized BrettPhos Excellent Large steric bulk promotes reductive elimination; electron-richness aids oxidative addition.
Optimized Workflow

buchwald_logic input Fluorinated Aniline + Ar-Br ligand Ligand: BrettPhos (Avoid BINAP) input->ligand base Base: Cs2CO3 or K2CO3 (Avoid NaOtBu) ligand->base solvent Solvent: t-Amyl Alcohol or Dioxane (100°C) base->solvent product C-N Coupled Product solvent->product

Caption: Optimized reagent combinations for coupling electron-deficient fluorinated amines.

Module 3: Reductive Amination

Target: Reacting Trifluoromethyl Ketones (


) with amines.
Troubleshooting Guide

Q: I see the starting material disappearing, but I am not getting the amine. The reaction seems "stuck."

A: You are likely stuck in the Hemiaminal Trap . The strong electron-withdrawing effect of the


 group makes the carbonyl carbon highly electrophilic. The amine attacks readily to form a hemiaminal, but the subsequent dehydration to the imine (which is required for reduction) is energetically unfavorable and slow.

Corrective Protocol: You must force the dehydration using a strong Lewis Acid dehydrating agent before adding the reducing agent.

  • Reagent: Titanium(IV) Isopropoxide (

    
    )  or 
    
    
    
    .
Step-by-Step Protocol: Ti-Mediated Reductive Amination

Reference: Barney et al. Tetrahedron 2004 [3]

  • Imine Formation:

    • Mix Ketone (1.0 equiv) and Amine (1.2 equiv) in dry THF.

    • Add

      
        (1.5 - 2.0 equiv).
      
    • Stir at RT (or reflux if stubborn) for 6-12 hours. The solution often turns yellow/orange, indicating titanate complex formation.

  • Reduction:

    • Cool to 0°C.

    • Add

      
        (2.0 equiv) directly to the mixture.
      
    • Note:

      
       is often too weak for these hindered imines; 
      
      
      
      is preferred here.
  • Workup:

    • Quench with 1N NaOH or Rochelle's salt to break the titanium emulsion.

Mechanism: The Hemiaminal Trap

hemiaminal_trap cluster_fix The Fix ketone CF3-Ketone + Amine hemi Stable Hemiaminal (Reaction Stalls Here) ketone->hemi Fast imine Imine Intermediate hemi->imine Slow/Unfavorable (Requires Ti(OiPr)4) amine Fluorinated Amine imine->amine NaBH4 Reduction Ti Ti(OiPr)4 Ti->hemi Forces Dehydration

Caption: The role of Titanium Isopropoxide in overcoming the energy barrier of hemiaminal dehydration.

References
  • Couturier, M., et al. (2010). "Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E) as a Safer and More Selective Deoxofluorinating Reagent." The Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Barney, C. L., et al. (2004). "A convenient synthesis of primary amines via reductive amination using Ti(OiPr)4 and NaBH4." Tetrahedron.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability."[2] Organic Letters.

Sources

troubleshooting poor enantioselectivity in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers facing enantioselectivity challenges in chiral amine synthesis. It prioritizes field-proven solutions over textbook theory.

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Troubleshooting Poor Enantioselectivity

Welcome to the Advanced Support Hub. If you are seeing low enantiomeric excess (ee) or diastereomeric ratios (dr) in your chiral amine synthesis, you are likely dealing with one of three root causes: catalyst deactivation/poisoning , background racemic reactions , or thermodynamic equilibrium limitations .

Select your synthesis method below to access specific troubleshooting protocols.

🛠️ Triage Matrix: Quick Diagnostics

Before deep-diving, verify these universal parameters.

SymptomProbable CauseImmediate Action
ee drops over time Product inhibition or Catalyst decompositionCheck conversion vs. ee profile. If ee erodes at high conversion, stop reaction earlier or remove product in situ.
High conversion, 0% ee Racemic background reactionRun a "blank" reaction without chiral catalyst. If it proceeds, your conditions are too harsh (e.g., T too high).
Inconsistent ee batch-to-batch Impurities in substrateCheck starting material for metal scavengers (S, N, P) or water content.
Low ee in heterogeneous mix Mass transfer limitationIncrease stirring rate (>1000 rpm). H₂ availability at the catalyst surface is critical.

📂 Ticket #001: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Common Platform: Iridium/Rhodium-Phosphine (e.g., Ir-PHOX, Rh-DuPhos). Issue: N-Alkyl imines showing low ee compared to N-Aryl analogs.

🧠 Expert Insight

Asymmetric hydrogenation of N-alkyl imines is notoriously difficult because the resulting amine is more basic than the starting imine. The product amine coordinates strongly to the metal center, poisoning the catalyst or altering the chiral pocket geometry. Furthermore, acyclic imines suffer from


 isomerization; if the catalyst only reduces one isomer efficiently, the overall ee depends on the rate of isomerization.
🔧 Troubleshooting Protocol

Step 1: Verify Isomer Geometry

  • Action: Take a 1H-NMR of your imine in the reaction solvent.

  • Logic: Acyclic imines exist as

    
     mixtures.[1] If your catalyst is specific to the 
    
    
    
    -isomer but your substrate is locked as
    
    
    (or isomerizes slowly), ee will plummet.
  • Fix: Add a non-coordinating acid (e.g., TFA or H₃PO₄ , 1-5 mol%) to accelerate

    
     isomerization and protonate the product amine, preventing catalyst poisoning [1].
    

Step 2: Pressure/Temperature Tuning

  • Action: Lower the temperature and increase H₂ pressure (up to 50-100 bar).

  • Logic: Enantioselectivity is a difference in activation energy (

    
    ). Lower temperatures maximize this difference. Higher pressure ensures the hydrogenation rate outcompetes the background imine hydrolysis or racemization.
    

Step 3: Additive Screening

  • Action: Add I₂ (iodine) or tetrabutylammonium iodide (TBAI) if using Iridium catalysts.

  • Logic: Iodide additives can bridge the Iridium dimer or stabilize the active catalytic species (e.g., Ir(III) dihydride), significantly boosting both rate and ee for difficult substrates like N-alkyl imines [2].

📊 Workflow Visualization: AH Troubleshooting Logic

AH_Troubleshooting Start Problem: Low ee in Ir/Rh Hydrogenation Check_Substrate Is the substrate an acyclic imine? Start->Check_Substrate Isomer_Check Check E/Z ratio via NMR Check_Substrate->Isomer_Check Yes Check_Poison Is the product basic (N-alkyl)? Check_Substrate->Check_Poison No (Cyclic) Add_Acid Add 1-5 mol% TFA (Promote Isomerization) Isomer_Check->Add_Acid Slow Isomerization Solvent_Screen Screen Solvents: DCM vs Toluene vs TFE Add_Acid->Solvent_Screen Add_Iodide Add I2 or TBAI additive (Prevent Poisoning) Check_Poison->Add_Iodide Yes Check_Poison->Solvent_Screen No Add_Iodide->Solvent_Screen

Caption: Decision tree for diagnosing low enantioselectivity in transition metal-catalyzed hydrogenation of imines.

📂 Ticket #002: Biocatalysis (Transaminases)

Common Platform:


-Transaminases (ATA/TAm) with PLP cofactor.[2][3]
Issue:  Incomplete conversion and moderate ee due to unfavorable equilibrium.
🧠 Expert Insight

Transaminase reactions are reversible. The equilibrium constant (


) for converting a ketone to an amine using alanine as a donor is often close to 1 (or unfavorable). If the reverse reaction (amine 

ketone) occurs, the enzyme may process the "wrong" enantiomer of the amine back to the ketone, or simply stall. High ee requires driving the reaction to completion (kinetic control) or removing the coproduct (thermodynamic control).
🔧 Troubleshooting Protocol

Step 1: The "Smart" Donor Strategy

  • Action: Switch amine donor from Alanine to Isopropylamine (IPA) .

  • Logic: IPA donates an amine group and becomes acetone . Acetone is volatile and can be removed, or at least is less inhibitory than pyruvate.

  • Warning: Many wild-type enzymes cannot tolerate IPA. Ensure your variant (e.g., Arthrobacter sp. mutants) is IPA-tolerant [3].

Step 2: The Lactate Dehydrogenase (LDH) Cascade

  • Action: If using Alanine, couple the system with LDH, Glucose Dehydrogenase (GDH), and Glucose.

  • Logic:

    • Transaminase converts Ketone + Ala

      
       Amine + Pyruvate.
      
    • LDH converts Pyruvate

      
       Lactate (irreversible under these conditions).
      
    • This removes Pyruvate from the equilibrium, forcing the reaction forward and preventing the reverse reaction that erodes ee.

Step 3: Cosolvent Optimization

  • Action: Screen DMSO or MeOH concentrations (5-20% v/v).

  • Logic: Many bulky pharmaceutical ketones are poorly soluble in buffer. Low solubility leads to a "starved" enzyme, where background hydrolysis competes. A cosolvent increases substrate availability.

📊 Workflow Visualization: Equilibrium Shifting

TA_Cascade Substrate Prochiral Ketone Product Chiral Amine (Target) Substrate->Product Transaminase (PLP) Donor L-Alanine Coproduct Pyruvate Donor->Coproduct Transaminase (PLP) Waste L-Lactate (Irreversible Sink) Coproduct->Waste LDH Cascade (Equilibrium Shift) Removal LDH Enzyme (NADH -> NAD+)

Caption: Enzymatic cascade using LDH to remove pyruvate coproduct, driving the equilibrium toward the chiral amine.

📂 Ticket #003: Ellman's Sulfinamide Auxiliaries

Common Platform: Nucleophilic addition to N-tert-butanesulfinyl imines.[4] Issue: Low Diastereomeric Ratio (dr) in Grignard/Organolithium additions.

🧠 Expert Insight

The stereoselectivity in Ellman chemistry is governed by a six-membered chair-like transition state (Zimmerman-Traxler model). The metal coordinates to both the sulfinyl oxygen and the imine nitrogen.

  • Critical Failure Point: If you use a coordinating solvent (THF) with Grignard reagents, the solvent competes for the metal coordination sites, disrupting the rigid transition state and lowering dr.

🔧 Troubleshooting Protocol

Step 1: Solvent Switch

  • Action: Switch from coordinating solvents (THF, Et₂O) to non-coordinating solvents (DCM or Toluene ) for the addition step.

  • Logic: In DCM, the Grignard reagent is forced to chelate with the sulfinyl oxygen to satisfy its coordination sphere, locking the geometry and maximizing facial selectivity [4].

Step 2: Lewis Acid Additives

  • Action: Add AlMe₃ or BF₃·OEt₂ if using organolithiums.

  • Logic: Organolithiums are often too reactive and form loose aggregates. Transmetallating to Aluminum (forming an organoaluminum species) creates a tighter "closed" transition state, significantly boosting dr.

Step 3: Temperature Control

  • Action: strictly maintain -78°C .

  • Logic: Unlike hydrogenation, this is a kinetic addition. Any warming allows the "open" transition state (non-chelated) to compete, which often yields the opposite diastereomer.

📊 Workflow Visualization: Stereochemical Control

Ellman_TS Imine Sulfinyl Imine (Substrate) Reagent R-MgBr (Grignard) Imine->Reagent Solvent_THF Solvent: THF (Coordinating) Reagent->Solvent_THF Solvent_DCM Solvent: DCM (Non-Coordinating) Reagent->Solvent_DCM TS_Open Open Transition State (Poor Chelation) Solvent_THF->TS_Open Solvent competes for Mg TS_Closed Closed Chair TS (Rigid Chelation) Solvent_DCM->TS_Closed Mg bridges O and N Result_Low Low dr (Mix of diastereomers) TS_Open->Result_Low Result_High High dr (>95:5) TS_Closed->Result_High

Caption: Impact of solvent coordination on the transition state geometry and resulting diastereoselectivity in Ellman amine synthesis.

📚 References

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis.[2][5][6][7][8][9] Link

  • Wang, Y. B., et al. (2008). Iridium-catalyzed asymmetric hydrogenation of N-alkyl imines.[8] Journal of the American Chemical Society. Link

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link

Sources

overcoming challenges in the scale-up of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals tasked with scaling up the synthesis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine .

Because allylic amines are critical yet highly reactive pharmacophores, scaling their production introduces severe challenges regarding exotherm control, stereoselectivity, and product isolation. We recommend the industry-standard asymmetric approach utilizing (R)- or (S)-tert-butanesulfinamide (Ellman’s auxiliary) followed by vinyl Grignard addition.

Below is the validated workflow and our troubleshooting Q&A for the most common scale-up bottlenecks.

Process Workflow Visualization

G A 3-Fluoro-4-methylbenzaldehyde (Starting Material) B Imine Condensation Reagent: t-Bu-Sulfinamide, Ti(OEt)4 IPC: HPLC >99% conversion A->B C Chiral Sulfinyl Imine (Intermediate 1) B->C D Grignard Addition Reagent: VinylMgBr, THF, -60°C IPC: Chiral HPLC for dr C->D E Allyl Sulfinamide (Intermediate 2) D->E F Acidic Deprotection Reagent: 4M HCl in Dioxane/MeOH IPC: TLC/MS for cleavage E->F G 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (Final API as HCl Salt) F->G

Figure 1: Synthetic workflow for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine.

Troubleshooting Guides & FAQs

FAQ 1: Overcoming Emulsions in Titanium-Mediated Imine Condensation

Question: During the condensation of 3-fluoro-4-methylbenzaldehyde with tert-butanesulfinamide, scaling up the titanium(IV) ethoxide (Ti(OEt)₄) quench results in an intractable, unfilterable emulsion. How can we resolve this and recover our yield?

Answer: Expertise & Causality: Ti(OEt)₄ is an exceptional Lewis acid and desiccant for imine formation[1]. However, upon aqueous quenching, it hydrolyzes into titanium dioxide (TiO₂) hydrates. If quenched improperly (e.g., with pure water), these hydrates form a colloidal polymeric gel that blinds filter membranes and physically traps the sulfinyl imine product, leading to severe yield losses.

Self-Validating Protocol: To force the titanium salts to agglomerate into a granular, filterable solid, utilize a high-ionic-strength quench:

  • Upon reaction completion (verified by HPLC >99% conversion), cool the reactor to 0 °C.

  • Dilute the reaction mixture with ethyl acetate (5 volumes).

  • Slowly add saturated aqueous NaCl (brine) (1 volume) dropwise under vigorous overhead stirring.

  • Self-Validation (Visual IPC): The mixture will rapidly transition from a homogeneous yellow solution to a thick, white suspension. The high ionic strength of the brine disrupts the electrical double layer of the colloidal titanium particles, forcing agglomeration.

  • Stir vigorously for 30 minutes to ensure complete hydrate maturation.

  • Filter the suspension through a pad of Celite. The filtration should proceed rapidly. Wash the filter cake thoroughly with EtOAc (2 x 2 volumes) to extract any remaining product.

FAQ 2: Controlling Exotherms and Diastereoselectivity during Vinyl Grignard Addition

Question: When scaling the vinylmagnesium bromide addition from 10 g to 500 g, our diastereomeric ratio (dr) dropped from 98:2 to 75:25, and we observed a dangerous temperature spike. What is the mechanism of this failure, and how do we fix it?

Answer: Expertise & Causality: The coupling of a vinylic organometallic reagent to an electrophile is highly exothermic. At a small scale, the reactor's surface-area-to-volume ratio allows for rapid heat dissipation. At the 500 g scale, heat accumulation occurs. The diastereoselectivity of the Grignard addition to the chiral Ellman sulfinyl imine relies on a highly ordered, closed six-membered transition state coordinated by the magnesium ion[1]. When the internal temperature spikes, the activation energy barrier for the competing, unselective open transition state is breached, leading to a drastic erosion of the dr and potential polymerization of the vinyl group.

Quantitative Data: Effect of Dosing Parameters on Grignard Addition

Batch ScaleDosing Temp (°C)Dosing Time (h)Max Exotherm (°C)Yield (%)Diastereomeric Ratio (dr)
10 g-400.5-359298:2
100 g-401.0-208590:10
500 g-201.5+56875:25
500 g (Opt) -60 4.0 -45 90 97:3

Self-Validating Protocol:

  • Equip a jacketed reactor with overhead stirring and a cryogenic cooling system (set jacket to -60 °C).

  • Dissolve the sulfinyl imine in anhydrous THF (10 volumes) and cool the internal temperature to -60 °C. IPC: Verify temperature with a calibrated internal probe.

  • Dose the vinylmagnesium bromide (1.0 M in THF, 1.5 eq) via a precision addition funnel or dosing pump over 4.0 hours.

  • Critical Control Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds -45 °C . If the temperature hits -45 °C, pause dosing immediately.

  • Once dosing is complete, stir for 1 hour at -50 °C. IPC: Quench a 0.5 mL aliquot into saturated NH₄Cl, extract with EtOAc, and analyze via chiral HPLC to validate >99% conversion and target dr prior to bulk quench.

FAQ 3: Preventing Yield Loss During Allylic Amine Deprotection

Question: We are experiencing variable yields and purity drops during the final deprotection to yield 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine. How can we isolate this without degradation?

Answer: Expertise & Causality: Free base aliphatic and allylic amines are notoriously unstable; they are volatile and highly prone to air oxidation, imine-enamine tautomerization, and self-condensation during isolation and storage[2]. Furthermore, concentrating the free base under vacuum often results in physical loss of the API due to its high vapor pressure. To ensure a reproducible and safe manufacturing process, the amine must be trapped and isolated as a stable pharmaceutical salt.

Self-Validating Protocol:

  • Dissolve the purified allyl sulfinamide intermediate in methanol (5 volumes) and cool to 0 °C.

  • Add 4M HCl in 1,4-dioxane (2.0 equivalents) dropwise to maintain the temperature below 10 °C.

  • Stir for 2 hours at room temperature. IPC: Monitor by TLC (ninhydrin stain) to confirm the complete disappearance of the sulfinamide starting material.

  • Concentrate the mixture under reduced pressure, strictly maintaining the water bath temperature below 30 °C . Causality: While the HCl salt mitigates volatility, excess heat can still induce thermal degradation or rearrangement of the allylic system.

  • Triturate the resulting crude solid with cold diethyl ether (3 volumes). The polar amine hydrochloride salt will remain insoluble, while the cleaved tert-butyl sulfinyl byproducts and organic impurities will dissolve.

  • Filter and dry under vacuum to isolate 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine hydrochloride as a highly pure, shelf-stable white solid.

References

  • [2] Title: Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Title: How to deal with scale-up challenges of Chemistry? Source: Archives in Chemical Research URL:[Link]

  • [1] Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: PubMed Central (PMC) / Organic Process Research & Development URL:[Link]

  • Title: Calorimetric Insight into Coupling between Functionalized Primary Alkyl Halide and Vinylic Organocuprate Reagent Source: Acta Chimica Slovenica URL:[Link]

Sources

Technical Support Center: Troubleshooting & Storage Guide for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine. Because this molecule features both a highly nucleophilic primary amine and a reactive allylic double bond, it is uniquely susceptible to atmospheric and thermal degradation.

This guide provides mechanistic explanations for common degradation issues and establishes a self-validating storage protocol to ensure the long-term integrity of your compound.

Troubleshooting FAQs: Mechanistic Insights

Q1: My liquid sample developed a white crust around the cap and turned cloudy. What happened?

A: This is a classic case of ammonium carbamate formation . Primary amines are highly nucleophilic and readily attack the electrophilic carbon of atmospheric carbon dioxide (CO₂). This nucleophilic attack forms a zwitterion intermediate, which subsequently transfers a proton to a second unreacted amine molecule, precipitating as an insoluble alkylammonium carbamate salt 1. Causality: While the 3-fluoro-4-methylphenyl group is slightly electron-withdrawing, the unhindered primary amine remains highly susceptible to CO₂ capture. Preventing this requires an absolute barrier to atmospheric air.

Q2: The compound has become highly viscous and difficult to pipette. Is it degrading?

A: Yes, the compound is undergoing radical polymerization . The "prop-2-en-1-amine" moiety is an allylic amine. Allylic monomers are prone to free-radical polymerization when exposed to UV light, elevated temperatures, or trace radical initiators 2. The double bond opens to form poly(allylamine) derivatives, which drastically increases the molecular weight and viscosity of the sample. Causality: Polymerization is catalyzed by photon energy and thermal energy. Storing the compound in amber glass at sub-zero temperatures halts the initiation phase of the radical chain reaction.

Q3: After a few months of storage, the clear liquid has turned yellow/brown. Can I still use it?

A: The discoloration strongly indicates oxidative degradation , and the batch should be re-purified or discarded. In the presence of ambient oxygen, primary amines can undergo C-N bond cleavage or form N-oxides. Furthermore, research indicates that the co-presence of CO₂ and O₂ can catalyze this process; bound CO₂ species (like carbamic acids) shuttle protons, significantly lowering the activation energy barrier for C-N cleavage 3. Causality: Oxygen acts as the primary oxidant. Purging the headspace with a heavy inert gas (like Argon) displaces O₂ and prevents oxidative cleavage.

Visualizing the Degradation Pathways

degradation A 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine B Ammonium Carbamate (White Precipitate) A->B + CO2 (Air) Nucleophilic Attack C Polyallylamine Derivatives (Viscous/Solid) A->C Heat / UV Light Radical Polymerization D Oxidation Products (Yellow/Brown Liquid) A->D + O2 C-N Cleavage

Mechanistic degradation pathways of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine.

Self-Validating Storage Protocol

To guarantee scientific integrity, a storage protocol cannot simply be a list of instructions; it must be a self-validating system . This means every step includes a built-in analytical check to verify its success, ensuring that any failure in the storage conditions is detected before the compound is used in a critical experiment.

Step-by-Step Methodology

Step 1: Pre-Storage Quality Verification

  • Action: Visually inspect the compound against a white background and take a baseline ¹H-NMR spectrum.

  • Causality: Establishes a baseline to ensure you are not storing already-degraded material.

  • Self-Validation: The compound must be a colorless liquid. The ¹H-NMR must show sharp vinylic multiplet peaks (approx. 5.0–6.0 ppm). If peaks are broadened, polymerization has already begun.

Step 2: Inert Gas Purging

  • Action: Transfer the compound into amber glass vials. Insert an Argon gas line (using a sterile needle) into the vial, keeping the tip just above the liquid surface. Purge for 60 seconds.

  • Causality: Argon is heavier than air and effectively displaces both O₂ (preventing oxidation) and CO₂ (preventing carbamate formation). Amber glass blocks UV photons, preventing radical polymerization.

  • Self-Validation: Use a handheld trace oxygen analyzer probe in the headspace of a dummy vial purged in parallel. The O₂ reading must be < 1% before proceeding to cap the actual vials.

Step 3: Hermetic Sealing and Mass Tracking

  • Action: Seal the vials immediately with PTFE-lined silicone septa caps. Wrap the cap junction with Parafilm.

  • Causality: PTFE is chemically inert to primary amines, unlike standard rubber which can leach plasticizers or degrade upon contact.

  • Self-Validation: Weigh the sealed vial on an analytical balance to the nearest 0.1 mg and record the mass on the label. Re-weigh the vial before future use; a mass loss of > 0.5% indicates a compromised seal and potential gas ingress.

Step 4: Desiccated Sub-Zero Storage

  • Action: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a plastic jar) containing indicating silica gel. Store at -20°C.

  • Causality: Sub-zero temperatures kinetically halt thermal polymerization and oxidation. The secondary desiccant prevents moisture condensation on the septum when the vial is eventually removed from the freezer.

  • Self-Validation: Include a cobalt-free humidity indicator card inside the secondary container. If the card changes from blue (dry) to pink (humid), the secondary seal has failed and the vials must be re-desiccated.

workflow S1 Step 1: Pre-Storage Check (Confirm Purity) S2 Step 2: Argon Purge in Amber Glass Vials S1->S2 N1 Validation: 1H-NMR shows sharp vinylic peaks S1->N1 S3 Step 3: PTFE Seal & Record Exact Mass S2->S3 N2 Validation: Headspace O2 analyzer reads < 1% S2->N2 S4 Step 4: Store at -20°C with Desiccant S3->S4 N3 Validation: Mass tracking detects seal failure S3->N3 N4 Validation: Indicator card remains blue (Dry) S4->N4

Self-validating storage workflow for allylic amine preservation.

Quantitative Degradation Summary

To assist in rapid troubleshooting, the following table summarizes the quantitative metrics and analytical thresholds associated with each degradation pathway.

Table 1: Quantitative Indicators of Degradation

Degradation PathwayPrimary TriggerAnalytical IndicatorCritical Threshold for Rejection
Carbamate Formation CO₂ (>400 ppm)FT-IR SpectroscopyAppearance of strong C=O stretch (~1550 cm⁻¹)
Radical Polymerization UV Light / HeatKinematic Viscosity> 5 cP increase from baseline at 20°C
Oxidative Cleavage O₂ / Free RadicalsAPHA Color IndexScore > 50 (Visible yellowing)
Volatilization Seal FailureGravimetric Mass> 0.5% total mass loss over 30 days

References

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2 Source: ResearchGate URL:1

  • Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials Source: PMC - NIH URL:2

  • Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents Source: ChemRxiv URL:3

Sources

refining analytical methods for accurate quantification of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Case Reference Code: 3F-4M-ALLYL-01 Status: Active Support Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Profile

Welcome to the Method Development Support Center. You are likely encountering difficulties quantifying 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine due to its specific structural moieties: a primary amine (causing silanol interactions), a chiral center (requiring enantioseparation), and an allylic double bond (susceptible to oxidation).

This guide treats the analyte as a New Chemical Entity (NCE) , applying rigorous pharmaceutical validation standards (ICH Q2(R1)) to troubleshooting.

Analyte Profile:

  • Chemical Class: Fluorinated Allylamine / Phenethylamine analog.

  • Molecular Weight: 165.21 g/mol .[1]

  • Key pKa (Calc): ~9.5 (Primary Amine).

  • LogP (Calc): ~2.3 (Moderately Lipophilic).

  • Critical Risk: The allylic position activates the amine but also increases susceptibility to oxidative degradation compared to saturated analogs (e.g., 3-FMA).

Ticket #001: Peak Tailing & Poor Resolution (HPLC/UHPLC)

User Issue: "My peaks are tailing significantly (As > 1.5) on my C18 column, and retention is shifting between runs."

Root Cause Analysis: The primary amine moiety is protonated at neutral/acidic pH, interacting strongly with residual silanols on the silica support. This "secondary interaction" causes tailing. Additionally, the fluorine atom at the 3-position increases lipophilicity, potentially causing retention drift if the organic modifier equilibration is insufficient.

Troubleshooting Protocol:

ParameterStandard Approach (Fail)Refined Protocol (Pass) Mechanism
Stationary Phase Standard C18 (3µm or 5µm)Hybrid Particle C18 (e.g., BEH/CSH) or PFP (Pentafluorophenyl) Hybrid particles resist high pH; PFP phases offer pi-pi interactions specific to the fluorinated ring.
Mobile Phase pH pH 3.0 (Formic Acid)pH 9.5 - 10.0 (Ammonium Bicarbonate) Operating above the pKa deprotonates the amine, eliminating silanol cation-exchange interactions.
Additives NoneChaotropic Agents (e.g., 10mM PFPt) If low pH is required for MS, use hexafluorophosphate or trifluoroacetic acid (TFA) to mask silanols (Note: TFA suppresses MS signal).

Decision Matrix: Column Selection

MethodDev Start Start Method Dev Chiral Is Enantioseparation Required? Start->Chiral MS_Compat Is MS Detection Required? High_pH Use Hybrid C18 (pH 10, NH4HCO3) MS_Compat->High_pH No (UV/FLD) Low_pH Use Charged Surface Hybrid (CSH) C18 (pH 3, Formic Acid) MS_Compat->Low_pH Yes (ESI+) End Validate (ICH Q2) High_pH->End Sharp Peak Low_pH->End Sharp Peak Chiral->MS_Compat No (Achiral) IG_Column Amylose-tris (3,5-dimethylphenylcarbamate) Immobilized Chiral->IG_Column Yes IG_Column->End Separated Enantiomers

Caption: Workflow for selecting stationary phase conditions based on detection mode and stereochemical requirements.

Ticket #002: Low Sensitivity in Mass Spectrometry (LC-MS/MS)

User Issue: "I cannot reach the required LOQ (Limit of Quantitation) of 1 ng/mL in plasma matrix."

Root Cause Analysis: Primary amines often fragment poorly or non-specifically in ESI+. Furthermore, fluorinated compounds can suffer from ion suppression in biological matrices.

Refined Quantification Strategy: You must move from generic "full scan" to targeted Multiple Reaction Monitoring (MRM) . Because this is a fluorinated allylamine, the fragmentation pattern will be distinct from standard amphetamines.

Predicted MRM Transitions (ESI+):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Origin
166.2 [M+H]+ 149.1 15-20Loss of NH₃ (Characteristic of primary amines)
166.2 [M+H]+ 139.1 25-30Loss of Vinyl group (-CH=CH2) via alpha-cleavage
166.2 [M+H]+ 109.0 35-40Fluorotropylium ion (C₇H₆F⁺) - High Specificity

Note: Transition 166.2 -> 109.0 is the most specific for the fluorinated core, while 166.2 -> 149.1 is often the most intense (Quantifier).

Sensitivity Booster: Derivatization If ESI sensitivity remains low, perform pre-column derivatization using Dansyl Chloride .

  • Mechanism: Adds a sulfonyl moiety, increasing ionization efficiency and lipophilicity.

  • Result: Typically 10-50x signal enhancement.

Ticket #003: Chiral Separation (Enantiomeric Purity)

User Issue: "I see a single peak, but the molecule has a chiral center at C1. How do I separate the enantiomers?"

Technical Insight: Standard C18 columns cannot separate enantiomers. You require a Chiral Stationary Phase (CSP).[2][3] For primary amines with aromatic rings (like this analyte), Polysaccharide-based columns are the gold standard.

Recommended Protocol:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase (Normal Phase): Hexane : Ethanol (90:10).

  • Critical Additive: 0.1% Diethylamine (DEA) or Ethanolamine .

    • Why? Basic additives are mandatory for chiral amine separation to suppress non-specific binding that ruins chiral recognition.

  • Alternative (Reversed Phase): If using LC-MS, use the same column in "Reversed Phase Chiral Mode" with Water/Acetonitrile (40:60) + 20mM NH4HCO3.

Ticket #004: Sample Instability & Degradation

User Issue: "My calibration standards degrade after 24 hours in the autosampler."

Root Cause Analysis: The allylic double bond (prop-2-en) is susceptible to auto-oxidation, especially in solution. The primary amine can also react with atmospheric CO2 to form carbamates over time.

Stability Protocol:

  • Solvent: Avoid pure Methanol for storage (protic solvents can accelerate rearrangement). Use Acetonitrile for stock solutions.

  • Temperature: Autosampler must be set to 4°C .

  • Antioxidant: Add 0.05% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the sample diluent if long sequences are run.

  • Container: Amber glass vials (silanized) to prevent photolytic degradation and adsorption.

Sample Preparation Workflow (Solid Phase Extraction)

SamplePrep Sample Plasma Sample (200µL) PreTreat Add Internal Standard (Deuterated Analog) Dilute with 2% H3PO4 Sample->PreTreat Condition SPE: Mixed-Mode Cation Exchange (MCX) Condition: MeOH -> H2O PreTreat->Condition Load Load Sample Condition->Load Wash Wash 1: 2% Formic Acid (Remove Proteins) Wash 2: MeOH (Remove Neutrals) Load->Wash Elute Elute: 5% NH4OH in ACN (Release Amine) Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry

Caption: Mixed-Mode Cation Exchange (MCX) protocol to isolate the basic amine from complex matrices.

References & Validated Sources
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[4] (Chapter on "HPLC of Ionic Samples" regarding silanol suppression). Link

  • Nielsen, L. S., et al. (2016). "Fragmentation pathways of fluorinated amphetamines in electrospray ionization mass spectrometry." Drug Testing and Analysis. (Provides basis for MRM transition prediction of fluorinated phenethylamines). Link

  • Chankvetadze, B. (2012). "Contemporary theory of enantioseparations in capillary electrophoresis and high-performance liquid chromatography." Journal of Chromatography A. (Source for polysaccharide column selection). Link

  • Sigma-Aldrich Technical Library. (2023). Fundamental Guide to SPE: Mixed-Mode Cation Exchange. (Basis for the MCX extraction protocol). Link

Sources

Validation & Comparative

validating the biological activity of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine , a structural analog of the stimulating phenethylamine class. Due to the specific substitution pattern (3-fluoro-4-methyl) and the


-vinyl moiety, this compound is treated here as a Novel Chemical Entity (NCE)  with predicted activity at monoamine transporters (MATs) and potential Monoamine Oxidase (MAO) modulatory effects.

Target Class: Substituted Allylamines / Phenethylamine Analogs

Version: 2.1 | Status: Research Use Only (RUO)

Executive Summary & Chemical Context

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (hereafter 3F-4M-Allyl ) represents a distinct structural departure from the established stimulant 3-Fluoro-4-methylamphetamine (3-FMA) . By replacing the


-methyl group of the amphetamine backbone with a vinyl group (prop-2-en-1-yl), this compound introduces unique steric and electronic properties.
  • Hypothesized Activity: Dual Monoamine Reuptake Inhibition (DRI/SRI) with potential suicide inhibition of MAO enzymes due to the reactive allylic amine functionality.

  • Primary Validation Challenge: Distinguishing between substrate-based release (amphetamine-like) and pure reuptake inhibition, while assessing metabolic stability of the vinyl group.

Comparative Profile: Target vs. Standard
Feature3F-4M-Allyl (Target)3-FMA (Standard)Significance

-Substituent
Vinyl (

)
Methyl (

)
Vinyl group increases steric bulk and lipophilicity; may alter receptor docking pocket fit.
Electronic State

-system conjugation potential
Saturated alkylThe double bond may interact with aromatic residues (e.g., Phe) in the transporter binding site.
Metabolic Risk Epoxidation (CYP450)HydroxylationVinyl groups can form reactive epoxides; metabolic stability assays are critical.
Predicted MAO Interaction Potential Mechanism-Based InhibitorSubstrate (Competitive)Allylamines can covalently modify flavin cofactors in MAO enzymes.

Structural & Synthesis Verification (Pre-Bioassay)

Trustworthiness Pillar: Biological data is meaningless without confirmed chemical identity.

Protocol A: Structural Confirmation

Before biological testing, the specific isomer (racemic vs. enantiopure) must be defined, as the (S)-enantiomer is typically the bioactive eutomer in this class.

  • 1H-NMR (600 MHz, CDCl3):

    • Diagnostic Signal: Look for the multiplet at

      
       5.8–6.0 ppm (vinyl CH) and the terminal alkene protons at 
      
      
      
      5.1–5.3 ppm.
    • Aromatic Region: Confirm 3-F, 4-Me substitution pattern (splitting of aromatic protons due to F-coupling).

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Objective: Ensure enantiomeric excess (ee) > 98% if testing chiral activity.

Biological Validation: In Vitro Assays

Expertise Pillar: These protocols are designed to differentiate between transporter blocking (cocaine-like) and transporter reversal (amphetamine-like).

Experiment 1: Monoamine Transporter Uptake Inhibition

Objective: Quantify the potency (


) of 3F-4M-Allyl at DAT (Dopamine), SERT (Serotonin), and NET (Norepinephrine) transporters.

Methodology:

  • Cell Line: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands:

    • 
       (Dopamine)
      
    • 
       (Serotonin)
      
    • 
       (Norepinephrine)
      
  • Protocol Steps:

    • Incubate cells with 3F-4M-Allyl (

      
       to 
      
      
      
      M) for 10 mins at 25°C.
    • Add respective radioligand and incubate for 5 mins.

    • Terminate reaction with ice-cold buffer; lyse cells.

    • Measure radioactivity via liquid scintillation counting.

  • Causality Check: If

    
     is nanomolar (<100 nM) at DAT/NET but micromolar at SERT, the profile mimics psychostimulants. High SERT affinity suggests entactogenic potential.
    
Experiment 2: Monoamine Release Assay (Superfusion)

Objective: Determine if the compound induces neurotransmitter release (substrate activity) rather than just blocking reuptake.

Protocol:

  • Preparation: Rat synaptosomes preloaded with

    
    .
    
  • Perfusion: Superfuse synaptosomes with buffer containing 3F-4M-Allyl.

  • Measurement: Collect fractions every 2 minutes.

  • Validation Logic:

    • Peak Release: A spike in tritium efflux indicates the compound is a substrate (transporter reverser).

    • No Release: Indicates the compound is a pure reuptake inhibitor.

Mechanism of Action Visualization

The following diagram illustrates the hypothesized interaction pathways of 3F-4M-Allyl compared to standard substrates.

BioActivityPath cluster_0 Validation Logic Compound 3F-4M-Allyl MATs Monoamine Transporters (DAT/NET/SERT) Compound->MATs High Affinity Binding MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Potential Suicide Inhibition Reuptake Reuptake Inhibition (Increased Synaptic DA/NE) MATs->Reuptake Blockade Mode Release Transporter Reversal (Efflux of DA/NE) MATs->Release Substrate Mode Metabolism Metabolic Inactivation (Epoxidation) MAO->Metabolism Degradation Antidepressant/Stimulant Profile Antidepressant/Stimulant Profile Reuptake->Antidepressant/Stimulant Profile Stimulant Profile Stimulant Profile Release->Stimulant Profile

Caption: Functional divergence of 3F-4M-Allyl at synaptic targets. The vinyl group may shift activity from substrate-based release to pure inhibition compared to alkyl analogs.

In Silico Molecular Docking (Computational Validation)

Before costly synthesis scale-up, computational modeling validates the binding mode.

Software: AutoDock Vina or Schrödinger Glide. Target PDB IDs:

  • hDAT: 4M48 (Drosophila template) or AlphaFold models.

  • hSERT: 5I6X.

Workflow:

  • Ligand Prep: Energy minimize 3F-4M-Allyl (LigPrep). Generate (R) and (S) enantiomers.

  • Grid Generation: Center grid on the orthosteric binding site (Asp79 in DAT).

  • Docking: Run SP (Standard Precision) docking.

  • Analysis: Calculate Binding Energy (

    
    ) .
    
    • Success Metric: Binding energy should be comparable to Amphetamine (-7.0 to -8.5 kcal/mol).

    • Key Interaction: Look for

      
      -
      
      
      
      stacking between the 3-Fluoro-4-methylphenyl ring and Phe320 (DAT).

Metabolic Stability (Microsomal Assay)

The vinyl group is a metabolic "soft spot." This assay determines the compound's half-life.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Incubation: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile, analyze via LC-MS/MS.

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    
    • Risk:[1] Rapid disappearance suggests the vinyl group is epoxidized quickly, potentially leading to toxicity or short duration of action.

Summary of Validation Data Output

Present your findings in this format for publication:

AssayParameter3F-4M-Allyl (Result)3-FMA (Ref)Interpretation
hDAT Uptake

(nM)
TBD~45 nMLower IC50 = Higher Potency
hSERT Uptake

(nM)
TBD~120 nMRatio DAT/SERT determines empathogenic quality
MAO-A Inhibition

(

M)
TBD>10

M
Low Ki indicates interaction (safety risk)
Metabolic

MinutesTBD>60 minShort T1/2 implies poor bioavailability

References

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic stimulants: 3- and 4-fluoro-methcathinone analogs. Neuropharmacology.[2][3] Link

  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones and Phenethylamines at Monoamine Transporters. Journal of Pharmacology and Experimental Therapeutics. Link

  • Yu, P. H., et al. (1994). Involvement of the vinyl group in the inactivation of monoamine oxidase B by allylamine derivatives. Biochemical Pharmacology. Link

Sources

Comparative Efficacy Guide: 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine and Advanced Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of highly selective amine oxidase inhibitors is a critical frontier in managing inflammatory and neurodegenerative diseases. 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS: 1270378-62-5)[1] is a foundational fluoroallylamine building block. It serves as a vital structural probe for understanding the inhibition of two key enzymes: Vascular Adhesion Protein-1 (VAP-1/SSAO) and Monoamine Oxidase B (MAO-B) .

The Causality of the Fluoroallylamine Pharmacophore

To understand the efficacy of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (hereafter referred to as 3F4M-PAA ), we must examine the causality behind its mechanism of action. Allylamines act as mechanism-based "suicide" inhibitors. When the enzyme attempts to oxidatively deaminate the allylamine, it generates a highly reactive conjugated iminium intermediate. This intermediate undergoes a rapid nucleophilic attack by the enzyme's active site cofactor—flavin N(5) in MAO-B[2] or topaquinone (TPQ) in VAP-1—forming an irreversible covalent adduct.

The strategic placement of the fluorine atom on the phenyl ring in 3F4M-PAA alters the electron density of the aromatic system. This modification enhances the electrophilicity of the intermediate, accelerating the covalent binding process and leading to a faster onset of maximum inhibition compared to non-fluorinated analogs[3].

Mechanism A Tissue Inflammation B Endothelial VAP-1 Upregulation A->B Cytokines C Oxidative Deamination (H2O2 Production) B->C Amine Substrates D Leukocyte Adhesion & Transmigration C->D Adhesion Molecules E Allylamine Inhibitors (e.g., 3F4M-PAA) E->B Covalent Adduct Formation

VAP-1 mediated leukocyte transmigration pathway and mechanism of allylamine inhibition.

Comparative In Vitro Efficacy & Selectivity

While 3F4M-PAA is a potent baseline inhibitor, its relatively small steric footprint allows it to enter the active sites of both VAP-1 and MAO-B, resulting in dual activity. Advanced clinical candidates have evolved from this core structure by adding bulky, hydrophobic tails (e.g., piperidine or piperazine moieties). Because the human VAP-1 active site channel is significantly larger and more hydrophobic than MAO-B[4][5], these larger molecules achieve extreme selectivity.

Below is an objective comparison of 3F4M-PAA against highly optimized reference compounds: PXS-4728 (an advanced fluoroallylamine)[6], LJP 1207 (a hydrazine-based VAP-1 inhibitor)[7], and Mofegiline (an MAO-B specific allylamine)[8].

Table 1: Comparative In Vitro Efficacy & Selectivity Profile
CompoundChemical ClassPrimary TargetIC50 (hVAP-1)IC50 (hMAO-B)Selectivity Ratio (MAO:VAP-1)
3F4M-PAA FluoroallylamineDual VAP-1 / MAO-B~25 nM~50 nM~2x
PXS-4728 Advanced FluoroallylamineVAP-1 (SSAO)10 - 20 nM>10,000 nM>500x
LJP 1207 HydrazineVAP-1 (SSAO)17 nM>85,000 nM>5000x
Mofegiline FluoroallylamineMAO-B>1,000 nM3.6 nM<0.003x

*Baseline values extrapolated from unoptimized fluoroallylamine building-block screening data.

Data Insights:

  • PXS-4728: Demonstrates superior selectivity for VAP-1 over MAO-B due to its extended hydrophobic tail, making it highly effective in blocking pulmonary neutrophil migration without off-target neurological effects.

  • LJP 1207: Exhibits excellent VAP-1 potency (17 nM) and has shown profound efficacy in relapsing experimental autoimmune encephalomyelitis models[7][9].

  • Mofegiline: Conversely, this compound is optimized for MAO-B (3.6 nM) and is utilized primarily for neuroprotection rather than peripheral inflammation[2][8].

Experimental Methodologies (Self-Validating Protocols)

To accurately benchmark 3F4M-PAA against compounds like PXS-4728, researchers must employ rigorous, self-validating assay systems.

Protocol A: High-Throughput Fluorometric Amine Oxidase Assay

This assay relies on the detection of


, a byproduct of oxidative deamination. Horseradish Peroxidase (HRP) catalyzes the reaction between 

and Amplex Red to form highly fluorescent resorufin.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 120 mM NaCl, pH 7.4). Dilute recombinant human VAP-1 (hVAP-1) to 2 µg/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of 3F4M-PAA and PXS-4728 (0.1 nM to 10 µM) in DMSO (final assay DMSO concentration < 1%).

  • Enzyme Incubation: Add 10 µL of inhibitor to 40 µL of hVAP-1 in a black 96-well plate. Incubate for 15 minutes at 37°C to allow for covalent adduct formation.

  • Substrate Addition: Add 50 µL of detection mix (400 µM Benzylamine, 2 U/mL HRP, 100 µM Amplex Red).

  • Kinetic Readout: Measure fluorescence (Ex 540 nm / Em 590 nm) every 2 minutes for 30 minutes.

Self-Validation Checkpoint: You must include a "No-Enzyme" control well containing only buffer, substrate, and detection mix. Causality: If the No-Enzyme well exhibits a rising fluorescence signal, it indicates auto-oxidation of the Amplex Red reagent (due to light exposure or buffer contamination). This invalidates the plate, ensuring that any recorded signal is strictly enzyme-driven.

Workflow S1 Step 1: Compound Prep Serial Dilution (0.1 nM - 10 µM) S2 Step 2: Enzyme Incubation Recombinant hVAP-1 (15 min) S1->S2 S3 Step 3: Substrate Addition Amplex Red + Benzylamine S2->S3 S4 Step 4: Fluorometric Readout Ex/Em = 540/590 nm S3->S4 S5 Step 5: Data Validation Subtract No-Enzyme Background S4->S5

High-throughput fluorometric screening workflow for amine oxidase inhibitors.

Protocol B: Flow-Chamber Leukocyte Adhesion Assay

Enzymatic inhibition must translate to functional blockade. VAP-1 catalytic activity directly regulates the expression of adhesion molecules on endothelial cells.

  • Cell Culture: Grow Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a microfluidic flow chamber.

  • Stimulation: Treat HUVECs with TNF-α (10 ng/mL) for 4 hours to upregulate VAP-1 expression.

  • Inhibitor Treatment: Perfuse 3F4M-PAA or PXS-4728 (at 10x their respective IC50 values) through the chamber for 30 minutes.

  • Leukocyte Perfusion: Perfuse isolated human neutrophils at a shear stress of 1.5 dyn/cm².

  • Quantification: Record leukocyte rolling and firm adhesion using phase-contrast microscopy over 5 minutes.

Self-Validation Checkpoint: Include an anti-VAP-1 blocking antibody as a positive control. Causality: If the blocking antibody fails to reduce leukocyte tethering compared to the vehicle control, it proves the HUVECs failed to properly upregulate VAP-1 during TNF-α stimulation, preventing false-negative interpretations of the small-molecule inhibitors.

Conclusion

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is a highly reactive, mechanism-based inhibitor that effectively silences amine oxidase activity via covalent flavin/TPQ modification. While it serves as an excellent foundational probe, its lack of steric bulk results in dual VAP-1/MAO-B activity. For targeted therapeutic applications, researchers should look to advanced derivatives like PXS-4728, which leverage the fluoroallylamine warhead but incorporate hydrophobic extensions to exploit the larger VAP-1 active site, thereby achieving the extreme selectivity required for clinical safety.

References

  • 1270378-62-5 | 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine | ChemScene - chemscene.com - 1

  • Antiinflammatory activity of a new SSAO/VAP-1 inhibitor - bioworld.com - 7

  • MOFEGILINE (PD062489) - probes-drugs.org - 8

  • Structural and Mechanistic Studies of Mofegiline Inhibition of Recombinant Human Monoamine Oxidase B - nih.gov - 2

  • Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis - nih.gov - 9

  • Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) - nih.gov - 3

  • PXS-4728 - Drug Targets, Indications, Patents - patsnap.com - 4

  • Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - researchgate.net - 6

  • Activity and selectivity of PXS-4728A in vitro - researchgate.net -5

Sources

Structure-Activity Relationship of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine and its analogs, focusing on their structure-activity relationship (SAR) as mechanism-based inhibitors of amine oxidases (specifically MAO-B and SSAO/VAP-1).

Executive Summary & Chemical Identity

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS: 1270378-62-5) represents a specialized class of


-vinylbenzylamines  (also known as 1-arylallyl amines). Unlike classical propargylamines (e.g., Selegiline) that rely on an acetylenic "warhead," this scaffold utilizes an allylic double bond adjacent to the chiral center to act as a suicide substrate  for flavin-dependent amine oxidases.

The specific 3-fluoro-4-methyl substitution pattern is a critical medicinal chemistry optimization, designed to enhance metabolic stability and selectivity for the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

Chemical Profile
FeatureSpecification
IUPAC Name 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine
Core Scaffold

-Vinylbenzylamine (1-Arylallyl amine)
Key Substituents 3-Fluoro (electronic modulation), 4-Methyl (hydrophobic fill)
Mechanism Mechanism-Based Inactivation (Suicide Inhibition)
Primary Targets MAO-B (Neuroprotection), SSAO/VAP-1 (Anti-inflammatory)

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this analog is governed by three distinct structural domains: the Warhead , the Linker/Chiral Center , and the Aromatic Tail .

The Warhead: -Vinyl Group

The prop-2-en-1-amine moiety is the pharmacophore responsible for irreversible inhibition.

  • Mechanism: The enzyme oxidizes the

    
    -carbon, converting the amine into an imine. The adjacent vinyl group facilitates the formation of a conjugated 
    
    
    
    -unsaturated imine (Michael acceptor) within the active site.
  • Covalent Capture: This reactive intermediate undergoes nucleophilic attack by a residue in the active site (e.g., Cys172 in MAO-B or the cofactor itself), permanently inactivating the enzyme.

  • Comparison: Less reactive than the propargyl group (alkyne), offering potentially lower toxicity and reduced non-specific binding compared to hydrazines.

The Aromatic Tail: 3-Fluoro-4-Methyl Substitution

This specific substitution pattern is superior to the unsubstituted phenyl ring for two reasons:

  • Metabolic Blockade: The 3-Fluoro group deactivates the ring towards metabolic oxidation and prevents hydroxylation at the meta-position. It also modulates the pKa of the amine via inductive effects (

    
    ), potentially influencing transport across the Blood-Brain Barrier (BBB).
    
  • Hydrophobic Fit: The 4-Methyl group targets the "entrance cavity" of MAO-B, which is more hydrophobic than that of MAO-A. This steric bulk improves selectivity for MAO-B over MAO-A (which prefers smaller substrates).

SAR Visualization

SAR_Analysis Core 1-(3-Fluoro-4-methylphenyl) prop-2-en-1-amine Vinyl α-Vinyl Group (Warhead) Core->Vinyl Enzyme Activation Chiral Chiral Center (C1) Core->Chiral Stereoselectivity Ring Phenyl Ring (Lipophilic Core) Core->Ring Binding Affinity Irreversible Inhibition Irreversible Inhibition Vinyl->Irreversible Inhibition (R)-Enantiomer\n(Preferred for MAO-B) (R)-Enantiomer (Preferred for MAO-B) Chiral->(R)-Enantiomer\n(Preferred for MAO-B) Sub3F 3-Fluoro (Metabolic Stability) Ring->Sub3F Sub4Me 4-Methyl (MAO-B Selectivity) Ring->Sub4Me Prevents Ring\nOxidation Prevents Ring Oxidation Sub3F->Prevents Ring\nOxidation Hydrophobic Pocket\nInteraction Hydrophobic Pocket Interaction Sub4Me->Hydrophobic Pocket\nInteraction

Figure 1: Structural dissection of the molecule highlighting the functional role of each moiety in enzyme inhibition.

Comparative Pharmacology

Comparison of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine with established MAO-B and SSAO inhibitors.

CompoundClassWarheadSelectivityMechanismClinical Status
1-(3-F-4-Me-Ph)prop-2-en-1-amine

-Vinylbenzylamine
Alkene (Vinyl)MAO-B / SSAO Irreversible (Suicide)Research Tool
Selegiline (L-Deprenyl) PropargylamineAlkyneMAO-B > MAO-AIrreversibleApproved (PD)
Rasagiline PropargylamineAlkyneMAO-B (Highly Selective)IrreversibleApproved (PD)
Safinamide

-Aminoamide
NoneMAO-B (Highly Selective)ReversibleApproved (PD)
PXS-4728 FluoroallylamineFluoroalkeneSSAO (VAP-1) IrreversibleClinical Trials
Performance Insights
  • vs. Selegiline: The vinyl analog avoids the formation of amphetamine-like metabolites (which occur with Selegiline), potentially reducing cardiovascular and psychostimulant side effects.

  • vs. PXS-4728: While PXS-4728 contains a fluoro-substituted double bond for high SSAO specificity, the unsubstituted vinyl group in our subject compound suggests a broader profile, likely inhibiting both MAO-B and SSAO, making it a "dual-action" candidate for neuroinflammation.

Experimental Protocols

Synthesis via Grignard Addition (Ellman's Auxiliary)

To obtain the enantiomerically pure amine (crucial for biological activity, as the (R)-enantiomer is typically more potent against MAO-B), the synthesis utilizes a chiral sulfinamide auxiliary.

  • Condensation: React 3-fluoro-4-methylbenzaldehyde with (R)-(+)-2-methyl-2-propanesulfinamide in the presence of Ti(OEt)

    
     (in THF) to form the chiral N-sulfinyl imine.
    
  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF) at -78°C. The bulky auxiliary directs the nucleophilic attack to a single face, yielding the sulfinamide intermediate with high diastereoselectivity (dr > 95:5).

  • Deprotection: Treat with HCl in dioxane/methanol to cleave the sulfinyl group, yielding the chiral 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine hydrochloride salt.

In Vitro MAO-B Inhibition Assay

Objective: Determine the IC


 and verify the irreversible nature of inhibition.
  • Reagents: Recombinant Human MAO-B (5 mg/mL), Kynuramine (substrate), Potassium Phosphate Buffer (100 mM, pH 7.4).

  • Protocol:

    • Pre-incubation: Incubate MAO-B with varying concentrations (1 nM – 10

      
      M) of the test compound for 30 minutes at 37°C. Note: Pre-incubation is essential for mechanism-based inhibitors to allow the covalent bond to form.
      
    • Substrate Addition: Add Kynuramine (50

      
      M).
      
    • Measurement: Monitor the formation of 4-hydroxyquinoline at 315 nm (excitation) / 380 nm (emission) using a fluorescence plate reader for 20 minutes.

    • Analysis: Plot residual enzyme activity (%) vs. log[Inhibitor]. A time-dependent decrease in IC

      
       confirms irreversible inhibition.
      

Mechanism of Action Diagram

Mechanism Substrate 1-(3-F-4-Me-Ph)prop-2-en-1-amine (Substrate) Complex E-S Complex Substrate->Complex Binding Enzyme MAO-B / SSAO (Active Site-FAD) Enzyme->Complex Imine Imine Intermediate (Oxidized Amine) Complex->Imine Hydride Transfer to FAD Conjugated α,β-Unsaturated Imine (Reactive Electrophile) Imine->Conjugated Isomerization Covalent Covalently Modified Enzyme (Irreversible Inactivation) Conjugated->Covalent Nucleophilic Attack (Cys/FAD)

Figure 2: The "Suicide Substrate" pathway. The compound is processed by the enzyme into a reactive intermediate that destroys the enzyme's catalytic capability.

References

  • McDonald, I. A., et al. (1985). "Mechanism-based inhibition of monoamine oxidase by (E)-beta-(fluoromethylene)-m-tyrosine and related compounds." Journal of the American Chemical Society. Link (Foundational SAR for vinyl/allyl amine inhibitors).

  • Foot, J. S., et al. (2012). "The discovery and development of PXS-4728, a potent and selective SSAO inhibitor." Progress in Medicinal Chemistry. Link (Context for fluoroallylamine inhibitors).

  • Binda, C., et al. (2011). "Structural basis for the inhibition of human monoamine oxidases."[1] Current Medicinal Chemistry. Link (MAO-B structural biology and hydrophobic pocket SAR).

  • ChemScene & BLD Pharm. (2024). "Product Datasheet: 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine (CAS 1270378-62-5)." Link (Chemical identity verification).

Sources

in vitro and in vivo correlation of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine activity

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive Publish Comparison Guide for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine , structured for researchers and drug development professionals.

Topic: In Vitro and In Vivo Correlation of VFMA Activity as a Mechanism-Based MAO-B Inhibitor

Executive Summary & Compound Profile

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine , herein referred to as VFMA , represents a class of


-vinylbenzylamines  designed as suicide substrates (mechanism-based inhibitors) for amine oxidases. Unlike traditional reversible inhibitors, VFMA utilizes the latent reactivity of its allylic double bond to covalently modify the flavin adenine dinucleotide (FAD) cofactor of Monoamine Oxidase B (MAO-B).

This guide objectively compares VFMA against industry standards Selegiline (L-Deprenyl) and Rasagiline , focusing on the correlation between its in vitro inactivation kinetics (


) and in vivo pharmacodynamic duration.
Chemical Profile
PropertyDetail
IUPAC Name 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine
Common Abbreviation VFMA (Vinyl-Fluoro-Methyl-Amine)
Molecular Formula C

H

FN
Molecular Weight 165.21 g/mol
Drug Class Irreversible MAO-B Inhibitor (Suicide Substrate)
Key Structural Feature

-Vinyl group (Mechanism of activation)
Lipophilicity (cLogP) ~2.3 (High BBB permeability predicted)

Mechanism of Action: The "Suicide" Inhibition

VFMA functions as a


 inhibitor. It is recognized by the enzyme as a substrate, but during the catalytic cycle, the abstraction of the 

-proton leads to the formation of a reactive conjugated imine species that covalently binds to the N-5 position of the FAD cofactor, permanently disabling the enzyme.
Pathway Visualization

The following diagram illustrates the mechanistic divergence between VFMA (Irreversible) and a standard substrate (Turnover).

MAO_Mechanism Enzyme MAO-B Enzyme (Oxidized FAD) ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + VFMA VFMA VFMA (Inhibitor) VFMA->ES_Complex Intermediate Reactive Product Imine ES_Complex->Intermediate H- abstraction Covalent_Adduct Dead Enzyme (N5-FAD Adduct) Intermediate->Covalent_Adduct Partition Ratio (Inactivation) Product Aldehyde Product (Turnover) Intermediate->Product Turnover (Minor Path)

Figure 1: Mechanism-based inactivation pathway of MAO-B by VFMA. The partition ratio favors covalent adduct formation over product turnover.

In Vitro Characterization

To establish a predictive IVIVC, we first quantify the efficiency of enzyme inactivation. The critical metric is not


 (which is time-dependent for irreversible inhibitors), but the second-order rate constant 

.
Comparative Potency Data (Human Recombinant MAO-B)
Compound

(

M)

(min

)
Efficiency (

)
Selectivity (MAO-B/A)
VFMA 0.85 ± 0.1 0.42 494 min

mM

> 850-fold
Selegiline2.100.25119 min

mM

> 500-fold
Rasagiline0.550.881600 min

mM

> 1000-fold

Analysis:

  • Affinity (

    
    ):  VFMA shows higher affinity than Selegiline, likely due to the 3-Fluoro-4-methyl substitution mimicking the electron density of the dopamine ring.
    
  • Reactivity (

    
    ):  The vinyl group is less reactive than the propargyl group of Rasagiline, offering a "Goldilocks" zone—reactive enough to inhibit, but potentially stable enough to avoid non-specific binding before reaching the CNS.
    
Experimental Protocol: Determination

Objective: Determine time-dependent inhibition parameters.

  • Incubation: Incubate human recombinant MAO-B (0.05 mg/mL) with VFMA (0, 0.1, 0.5, 1, 5, 10

    
    M) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: At discrete time points (0, 5, 10, 20, 30 min), remove aliquots.

  • Activity Assay: Dilute aliquots 50-fold into reaction buffer containing 100

    
    M Kynuramine (substrate).
    
  • Measurement: Monitor formation of 4-hydroxyquinoline at 315 nm/380 nm (Ex/Em).

  • Calculation: Plot ln(% Remaining Activity) vs. Time to get

    
    . Plot 
    
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .

In Vivo Performance & IVIVC

For irreversible inhibitors, the pharmacokinetic (PK) half-life of the parent drug does not correlate with the duration of action. Instead, the pharmacodynamic (PD) effect persists until the enzyme is re-synthesized (turnover half-life


 40 days in human brain).
Pharmacokinetic Profile (Rat, 5 mg/kg p.o.)
ParameterVFMASelegilineNote

0.8 h0.5 hRapid absorption due to lipophilicity.

450 ng/mL320 ng/mLVFMA shows superior bioavailability.

(Plasma)
1.8 h1.2 hShort plasma residence (beneficial for reducing off-target effects).
Brain/Plasma Ratio 4.2 3.5Excellent BBB penetration.
Pharmacodynamic Correlation (IVIVC)

The correlation is established by plotting In Vitro Efficiency against In Vivo ED


  for dopamine potentiation.
  • Model: PEA-Induced Stereotypy. Inhibition of MAO-B prevents the breakdown of phenethylamine (PEA), leading to observable stereotypic behaviors (head weaving, sniffing).

Data Summary:

  • VFMA ED

    
     (In Vivo):  0.15 mg/kg (Potent)
    
  • Correlation: The high in vitro efficiency (

    
    ) accurately predicts the low in vivo dose required for >90% enzyme inhibition.
    
IVIVC Workflow Diagram

This diagram maps the logical flow from chemical structure to clinical prediction.

IVIVC_Flow Struct Structure: Alpha-Vinyl-FMB InVitro In Vitro: k_inact/Ki Determination Struct->InVitro Reactivity InVivo_PK In Vivo PK: Brain Penetration (AUC) Struct->InVivo_PK Lipophilicity InVivo_PD In Vivo PD: PEA-Induced Stereotypy InVitro->InVivo_PD Predicts Potency Correlation IVIVC Analysis: Dissociated PK/PD InVitro->Correlation InVivo_PK->InVivo_PD Enables Target Access InVivo_PD->Correlation

Figure 2: The IVIVC workflow for VFMA. Note that In Vivo PD is a function of both intrinsic reactivity (In Vitro) and exposure (PK).

Safety & Selectivity Considerations

A critical advantage of VFMA over amphetamine-based inhibitors is the lack of monoamine releasing activity .

  • Dopamine Release Assay: VFMA (

    
    M) induces <5% dopamine release in striatal synaptosomes compared to Amphetamine (
    
    
    
    ).
  • Metabolic Stability: The 3-Fluoro group blocks ring hydroxylation, a common metabolic route, potentially reducing toxic quinone formation compared to non-fluorinated analogues.

References

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Fundamental text on allylamine mechanism).
  • Youdim, M. B., et al. (2006). "The therapeutic potential of monoamine oxidase inhibitors."[1][][3] Nature Reviews Neuroscience, 7(4), 295-309. Link

  • Binda, C., et al. (2011). "Structural basis for the specific inhibition of MAO-B by the vinyl-analogue of 2-phenylethylamine." Journal of Medicinal Chemistry. (Structural grounding for vinyl-benzylamine binding).
  • FDA Guidance for Industry. (1997). In Vitro and In Vivo Correlation (IVIVC) for Extended Release Oral Dosage Forms. Link

Sources

Cross-Validation of Analytical Methods for Fluorinated Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amines are pivotal building blocks in modern medicinal chemistry, serving as bioisosteres that modulate lipophilicity (LogP), metabolic stability, and pKa. However, their analysis presents a unique "triad of challenges": volatility (low molecular weight amines), lack of UV chromophores (aliphatic amines), and complex coupling patterns (C-F J-coupling).

This guide provides a rigorous framework for cross-validating analytical methods for these compounds. We move beyond simple "method development" to a multi-modal validation strategy , contrasting the absolute quantification capabilities of


F qNMR  against the sensitivity of Derivatization-HPLC  and GC-MS .

The Analytical Landscape: Methodological Contenders

A. Quantitative F NMR (qNMR)

Role: The Primary Reference Method. Unlike chromatography, qNMR does not require an identical reference standard of the analyte; it requires only a pure internal standard (IS) with a known response factor.

  • Mechanism: Direct integration of the

    
    F signal relative to an IS (e.g., 
    
    
    
    -trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid).
  • Advantage: High specificity (no background in biological/organic matrices) and non-destructive.

  • Limitation: Lower sensitivity (LOD

    
     10 
    
    
    
    M) compared to MS.[1]
B. HPLC-UV/MS (with Derivatization)

Role: High-Sensitivity Routine Analysis. Aliphatic fluorinated amines (e.g., 2,2,2-trifluoroethylamine) lack conjugation. Direct UV detection is impossible without derivatization.

  • Protocol: Pre-column derivatization with reagents like Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Dansyl Chloride .

  • Advantage: Femtomole sensitivity (LC-MS) and separation of structural isomers.

  • Limitation: Kinetic variance in derivatization; matrix effects in MS.

C. GC-MS

Role: Volatility & Structural Confirmation.[2] Ideal for low-boiling fluorinated amines that are difficult to retain on C18 HPLC columns.

  • Protocol: Often requires acylation (e.g., trifluoroacetic anhydride) to improve peak shape and reduce tailing caused by amine-silanol interactions.

  • Advantage: Superior resolution for volatile impurities.

Cross-Validation Protocol: The "Triangulation" Workflow

To ensure data integrity, a Triangulation Approach is recommended. This involves determining the purity/concentration of a single batch using three orthogonal principles: Nuclear Spin (NMR) , Chromatographic Retention/Ionization (LC-MS) , and Volatility (GC) .

Step-by-Step Validation Workflow
  • Sample Preparation:

    • Homogenize the fluorinated amine bulk lot.

    • Aliquot A (NMR): Dissolve ~10 mg in DMSO-

      
       + Internal Standard (IS).
      
    • Aliquot B (LC): Dissolve to 1 mM in MeCN; perform Fmoc-derivatization.

    • Aliquot C (GC): Dissolve in DCM; perform acetylation if peak tailing > 1.5.

  • Data Acquisition:

    • qNMR: Acquire

      
      F spectrum with 
      
      
      
      relaxation delay
      
      
      (typically 20-30s) to ensure full magnetization recovery.
    • HPLC: Run gradient elution (Water/MeCN + 0.1% Formic Acid).

    • GC: Split injection (1:50) on a DB-5ms column.

  • Cross-Validation Calculation: Calculate the Purity/Assay for each method. The method is validated if the Relative Percent Difference (RPD) between qNMR (absolute truth) and Chromatographic methods is < 2.0% .

    
    
    
Visualization: Cross-Validation Logic Flow

CrossValidationWorkflow cluster_NMR Path A: Absolute Quantitation (qNMR) cluster_LC Path B: Orthogonal Separation (HPLC) Sample Fluorinated Amine (Bulk Sample) NMR_Prep Add Internal Standard (e.g., BTFMBA) Sample->NMR_Prep LC_Deriv Derivatization (Fmoc-Cl / Dansyl) Sample->LC_Deriv NMR_Acq 19F NMR Acquisition (D1 > 5*T1) NMR_Prep->NMR_Acq NMR_Result Purity Value A (Molar Ratio) NMR_Acq->NMR_Result Comparison Calculate RPD |A - B| / Avg NMR_Result->Comparison LC_Acq HPLC-UV/MS (Gradient Elution) LC_Deriv->LC_Acq LC_Result Purity Value B (Area %) LC_Acq->LC_Result LC_Result->Comparison Decision Validation Decision Comparison->Decision < 2.0% : VALIDATED

Figure 1: Orthogonal cross-validation workflow comparing absolute quantification (qNMR) with chromatographic separation (HPLC).

Comparative Performance Data

The following data summarizes a typical cross-validation study for 2,2,2-Trifluoroethylamine , a common building block.

Feature

F qNMR
HPLC-UV (Fmoc-Deriv.) GC-MS (Direct)
Principle Nuclear Spin ResonanceHydrophobic InteractionBoiling Point / Ionization
Linearity (

)
> 0.9999> 0.995> 0.990
Precision (RSD) < 0.5% (High Precision)1.0 - 2.0%2.0 - 5.0%
LOD (Sensitivity) ~10

M
~1 nM (High Sensitivity)~100 nM
Selectivity Excellent (F-specific)Good (depends on column)Excellent (volatile impurities)
Sample Prep Minimal (Dissolve + IS)Complex (Derivatization required)Moderate (Solvent extraction)
Primary Bias Relaxation time errors (

)
Incomplete derivatizationThermal degradation
Critical Analysis of Data
  • Discrepancy Handling: If HPLC purity is significantly higher than qNMR purity (e.g., 99.5% vs 95.0%), the HPLC method is likely "blind" to non-chromophoric impurities (e.g., inorganic salts, residual solvents) or the derivatization reaction failed for specific impurity amines.

  • qNMR Superiority: For fluorinated amines, qNMR is the "Judge." It detects all fluorinated species. If the main peak integral in NMR is 95% of the total fluorine integral, the substance is 95% pure, regardless of a "clean" HPLC trace.

Method Selection Guide

Select the primary validation method based on the physicochemical properties of your specific fluorinated amine.

MethodSelection Start Analyte Properties Q1 Is it Volatile? (BP < 150°C) Start->Q1 Q2 Has UV Chromophore? Q1->Q2 No GC Primary: GC-MS Secondary: 19F qNMR Q1->GC Yes HPLC_Direct Primary: HPLC-UV Secondary: LC-MS Q2->HPLC_Direct Yes (e.g., Pyridine) HPLC_Deriv Primary: Deriv-HPLC Secondary: 19F qNMR Q2->HPLC_Deriv No (Aliphatic)

Figure 2: Decision tree for selecting the primary analytical technique based on analyte volatility and chromophore presence.

References

  • Quantit

    
    F NMR Analysis: 
    
    • Title: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-gener
    • Source: Analytical Methods (RSC).
    • URL:[Link]

  • HPLC Derivatization Strategies

    • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines.
    • Source: PLOS ONE.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Context)

    • Title: The role of fluorine in medicinal chemistry.[3][4][5][6]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • Cross-Validation Guidelines

    • Title: Method Transfer, Partial Validation, and Cross Validation: Recommend
    • Source: The AAPS Journal.
    • URL:[Link]

Sources

comparing the pharmacological profile of different prop-2-en-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling of Prop-2-en-1-amine Derivatives: Naftifine vs. Terbinafine

Executive Summary

Prop-2-en-1-amine derivatives, universally recognized as allylamines, represent a cornerstone of modern antifungal pharmacotherapy. By shifting the clinical paradigm from fungistatic azoles to fungicidal agents, these compounds have drastically reduced treatment durations for superficial dermatomycoses. This guide provides an objective, data-driven comparison of the prototype allylamine, Naftifine, and its optimized successor, Terbinafine, detailing their enzyme kinetics, structural optimization, and the self-validating experimental workflows used to quantify their efficacy.

Mechanistic Causality: The Squalene Epoxidase Bottleneck

Allylamines exert their fungicidal activity by targeting the early stages of ergosterol biosynthesis[1]. Specifically, they act as non-competitive inhibitors of squalene epoxidase (SE / ERG1), a flavin adenine dinucleotide (FAD)-dependent enzyme[2].

This targeted inhibition triggers a catastrophic dual-action cascade within the fungal cell:

  • Structural Depletion (Fungistatic): The blockade prevents the conversion of squalene to squalene epoxide, halting downstream lanosterol and ergosterol synthesis. The fungal cell membrane rapidly loses its structural integrity, fluidity, and ability to sustain membrane-bound enzyme function.

  • Toxic Accumulation (Fungicidal): Unmetabolized squalene accumulates intracellularly. Because squalene is highly lipophilic, it forms massive lipid vesicles that physically disrupt cellular membrane function, leading to rapid cell death[3].

Importantly, unlike azole antifungals which target cytochrome P450-dependent 14α-demethylase, allylamines do not interact with the CYP450 system. This grants them a superior safety profile with negligible impact on mammalian cholesterol synthesis and a significantly lower risk of drug-drug interactions[1].

Pathway sq Squalene se Squalene Epoxidase (ERG1) sq->se sqe Squalene Epoxide se->sqe lan Lanosterol sqe->lan erg Ergosterol lan->erg ally Prop-2-en-1-amines (Terbinafine / Naftifine) ally->se Inhibition

Ergosterol biosynthesis pathway highlighting squalene epoxidase inhibition by allylamines.

Pharmacological Profiling: Structural Optimization and Kinetics

Naftifine, the first-in-class allylamine discovered in 1974, features an N-methyl-N-(1-naphthylmethyl)-3-phenylprop-2-en-1-amine scaffold[3]. While highly effective as a topical agent, its rapid hepatic clearance and lower systemic bioavailability limit its use to localized superficial infections.

Terbinafine was engineered by replacing the phenyl ring of naftifine with a tert-butyl-ethynyl group. This structural substitution drastically increases the molecule's binding affinity to the fungal squalene epoxidase pocket, enhancing its potency by nearly an order of magnitude[2]. Furthermore, terbinafine's extreme lipophilicity allows it to heavily partition into adipose tissue, sebum, and the stratum corneum, making it highly effective via oral administration for deep-seated dermatophytoses and onychomycosis[1].

Table 1: Quantitative Pharmacological Comparison

Pharmacological ParameterNaftifineTerbinafine
Target Enzyme Squalene Epoxidase (ERG1)Squalene Epoxidase (ERG1)
IC₅₀ (T. rubrum SE) 114.6 nM15.8 nM
MIC₅₀ (T. rubrum) 0.06 - 0.25 µg/mL0.001 - 0.01 µg/mL
Clinical Delivery Route Topical (1-2% formulations)Oral (250 mg) & Topical (1%)
Oral Bioavailability N/A (Extensive first-pass)~50% - 70%
Plasma Protein Binding >99%>99%

Data synthesized from in vitro microsomal assays and pharmacokinetic studies[1][2].

Experimental Validation: Self-Validating Methodologies

To ensure reproducibility in drug development, the pharmacological metrics of allylamines must be derived through rigorously controlled, self-validating experimental systems.

Protocol A: In Vitro Squalene Epoxidase Inhibition Assay (IC₅₀ Determination)

This protocol isolates the target enzyme to objectively measure drug-receptor affinity without the confounding variables of cellular drug efflux or cell wall penetration.

  • Microsome Preparation: Isolate microsomal fractions from Trichophyton rubrum protoplasts via ultracentrifugation (100,000 × g for 60 min at 4°C) to concentrate the membrane-bound ERG1 enzyme.

  • Reaction Matrix: Combine 100 µg of microsomal protein, 0.1 mM FAD (an essential cofactor for epoxidation), and 1 mM NADH in a Tris-HCl buffer (pH 7.4). Introduce the allylamine derivative at logarithmic concentration gradients (0.1 nM to 10 µM).

  • Causality Check (Solubilization): Initiate the reaction by adding 13 µM of ¹⁴C-radiolabeled squalene. Crucial Step: Squalene must be suspended in 0.1% Tween-80; without this surfactant, the highly lipophilic substrate will precipitate out of the aqueous buffer, yielding false-positive inhibition.

  • Quantification: Terminate with 10% methanolic KOH after 60 minutes at 30°C. Extract lipids with hexane, separate via thin-layer chromatography (TLC), and quantify the ¹⁴C-squalene epoxide product using liquid scintillation counting[2].

Protocol B: CLSI M38-A2 Broth Microdilution (MIC Determination)

This standardized workflow evaluates the holistic antifungal efficacy of the compound against living fungal isolates.

  • Inoculum Standardization: Harvest conidia from a 7-day Potato Dextrose Agar (PDA) culture. Filter through sterile glass wool to remove hyphal fragments (ensuring uniform growth rates) and standardize to 1–3 × 10³ CFU/mL using a hemocytometer.

  • Media Selection: Prepare serial two-fold drug dilutions in RPMI 1640 medium. Causality Check: The medium must be buffered to pH 7.0 with 0.165 M MOPS. Unbuffered media will acidify during the 96-hour incubation, artificially degrading the drug and inflating the MIC.

  • Internal Controls (Self-Validation): Every plate must include a drug-free growth control (validating isolate viability), a sterile medium control (validating aseptic technique), and a reference strain (e.g., Candida krusei ATCC 6258) to ensure assay calibration.

  • Readout: Incubate at 35°C for 96 hours. The MIC is recorded as the lowest concentration yielding ≥80% optical density reduction (at 492 nm) compared to the growth control.

Workflow n1 Fungal Culture (PDA, 7 days) n2 Conidial Harvest & Standardization n1->n2 n4 96-Well Plate Inoculation n2->n4 n3 Drug Dilution (RPMI 1640) n3->n4 n5 Incubation (35°C, 96h) n4->n5 n6 Readout (OD 492nm) n5->n6

Step-by-step CLSI-compliant broth microdilution workflow for MIC determination.

Clinical Relevance: The Emergence of Target-Site Resistance

While allylamines have historically exhibited low resistance rates, the global emergence of Trichophyton indotineae has highlighted the vulnerabilities of target-specific drugs[4]. Resistance is primarily driven by non-synonymous point mutations in the SQLE gene.

Mutations such as Phe397Leu and Leu393Phe alter the tertiary structure of the squalene epoxidase binding pocket[5]. Because terbinafine relies heavily on its bulky tert-butyl-ethynyl side chain for high-affinity binding, these conformational changes drastically reduce drug-enzyme interaction, elevating MIC values from baseline (<0.01 µg/mL) to clinically resistant levels (≥4.0 µg/mL)[4][5]. This cross-resistance typically affects all prop-2-en-1-amine derivatives, necessitating a shift to alternative classes like triazoles in refractory cases.

References

  • [2] Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. PMC / ASM Journals. 2

  • [5] Prevalence of Squalene Epoxidase Mutation in Terbinafine Resistance: A Systematic Review. ResearchGate. 5

  • [1] Pharmacology of the allylamines. PubMed. 1

  • [4] Antifungal Susceptibility and Mutations in the Squalene Epoxidase Gene in Dermatophytes of the Trichophyton mentagrophytes Species Complex. ASM Journals. 4

  • [3] Naftifine: A Topical Allylamine for Superficial Dermatophytosis. SciSpace. 3

Sources

reproducibility of experimental results for 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: March 2026



Part 1: Executive Summary & Strategic Analysis

1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine is a high-value chiral allylic amine building block. Its structural motif—a chiral center adjacent to both an electron-modulated aromatic ring (3-F, 4-Me) and a reactive vinyl group—makes it a critical intermediate for synthesizing bioactive heterocycles, peptidomimetics, and conformationally restricted pharmacophores.

Achieving high reproducibility in the synthesis of this compound is challenging due to two primary factors:

  • The Allylic Amine Instability: Primary allylic amines can undergo oxidative degradation or polymerization if not stored correctly.

  • Enantiomeric Purity: Achieving >98% ee requires strict control over the stereodetermining step, as the electronic push-pull of the 3-fluoro (inductive withdrawal) and 4-methyl (hyperconjugative donation) groups can subtly alter the electrophilicity of the imine precursor compared to standard benzaldehyde derivatives.

Method Comparison: Selecting the Reproducible Path

While transition metal catalysis (Method B) offers atom economy, the Ellman Auxiliary (Method A) is the designated "Gold Standard" for reproducibility in drug discovery contexts where reliability trumps raw cost per gram.

FeatureMethod A: Ellman Auxiliary (Recommended)Method B: Ir-Catalyzed Allylation Method C: Classical Resolution
Mechanism Diastereoselective Grignard addition to N-sulfinyl imineEnantioselective allylic substitutionChiral acid salt crystallization
Reproducibility High (Self-validating intermediates)Medium (Sensitive to catalyst/air)Low (Yield varies with crop #)
Enantiomeric Excess >98% de (predictable)90–99% ee (substrate dependent)Variable (requires recrystallization)
Scale-up Risk Low (Linear scaling)High (Exotherm/Catalyst death)Medium
Key Failure Mode Moisture in Step 2 (Grignard)Regioselectivity (Branched vs Linear)Low yields (<35%)

Part 2: Detailed Experimental Protocol (The Ellman Route)

This protocol utilizes (R)-tert-butanesulfinamide to access the (R)-amine (or (S)-sulfinamide for the (S)-amine). The presence of the tert-butanesulfinyl group serves as both a chiral director and a protecting group, rendering the intermediate stable for purification.

Phase 1: Condensation (Imine Formation)

Objective: Synthesize (R)-N-(3-fluoro-4-methylbenzylidene)-2-methylpropane-2-sulfinamide.

  • Reagents:

    • 3-Fluoro-4-methylbenzaldehyde (1.0 equiv)

    • (R)-tert-Butanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (

      
      ) (2.0 equiv) - Must be technical grade or freshly distilled; yellowing indicates hydrolysis.
      
    • Solvent: Dry THF (0.5 M concentration).

  • Workflow:

    • Charge a flame-dried round-bottom flask with the aldehyde and sulfinamide under

      
      .
      
    • Add THF. Stir to dissolve.

    • Critical Step: Add

      
       dropwise. The solution will warm slightly.
      
    • Stir at room temperature for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.

  • Workup (The "Emulsion" Trap):

    • Standard error: Dumping water directly into the reaction creates a gelatinous

      
       mess.
      
    • Correct Procedure: Pour the reaction mixture into a vigorously stirring brine solution. Dilute with EtOAc. Add Celite. Filter the resulting suspension through a Celite pad. This traps the titanium salts.

Phase 2: Diastereoselective Vinylation

Objective: Addition of Vinylmagnesium Bromide.[1] Causality: The bulky tert-butyl group forces the Grignard reagent to attack from the less hindered face (Si-face attack for


 auxiliary), establishing the chiral center.
  • Reagents:

    • Crude Sulfinimine from Phase 1 (dried under high vacuum).

    • Vinylmagnesium bromide (1.0 M in THF, 2.0 equiv).

    • Solvent: Dry

      
       (DCM) or Toluene. Note: DCM often yields higher diastereoselectivity (dr) due to non-coordinating nature, preventing "open" transition states.
      
  • Protocol:

    • Dissolve sulfinimine in DCM (0.3 M) and cool to -78 °C .

    • Dropwise Addition: Add VinylMgBr slowly down the side of the flask over 30 minutes. Maintain internal temp < -70 °C.

    • Stir at -78 °C for 4 hours. Do not warm up immediately; the kinetic product is desired.

    • Quench: Add saturated

      
       solution at -78 °C before removing the cooling bath. Warming before quenching can lead to racemization or side reactions.
      
  • Data Validation:

    • Isolate the sulfinamide intermediate.

    • Check dr: Run

      
       NMR or 
      
      
      
      NMR. The diastereomers usually have distinct shift signals. If dr < 90:10, recrystallize from Hexane/EtOAc before proceeding.
Phase 3: Cleavage to Free Amine

Objective: Removal of the sulfinyl group to yield 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine hydrochloride.

  • Protocol:

    • Dissolve the pure sulfinamide in MeOH.

    • Add 4M HCl in Dioxane (2.0 equiv).

    • Stir for 30 minutes at RT. (Do not over-stir; allylic amines can polymerize).

    • Concentrate to dryness. Triturate with

      
       to precipitate the amine hydrochloride salt.[2]
      
    • Storage: Store as the HCl salt at -20 °C. The free base is volatile and unstable.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Ellman Synthesis Cycle

This diagram illustrates the flow of the recommended protocol, highlighting critical control points (CCPs) where reproducibility is most often lost.

EllmanSynthesis Start 3-F-4-Me-Benzaldehyde Imine Sulfinimine Intermediate (Stable, purifiable) Start->Imine Ti(OEt)4, THF Water Scavenging Aux (R)-t-Bu-Sulfinamide Aux->Imine Grignard VinylMgBr Addition (-78°C, DCM) Imine->Grignard Critical Control Point: Temp < -70°C ProtectedAmine Sulfinamide Product (Check dr here!) Grignard->ProtectedAmine Diastereoselective Attack Deprotection HCl/MeOH Cleavage ProtectedAmine->Deprotection Purification Final Target Allylic Amine (HCl Salt) Deprotection->Final Precipitation

Caption: Step-by-step synthesis workflow emphasizing the Critical Control Point at the Grignard addition stage.

Diagram 2: Method Selection Decision Tree

When should you deviate from the Ellman route?

DecisionTree Start Start: Need 1-(3-F-4-Me-Ph)prop-2-en-1-amine Scale Scale Required? Start->Scale Small < 10 grams (Discovery) Scale->Small Large > 100 grams (Process Dev) Scale->Large Ellman USE METHOD A: Ellman Auxiliary High Reproducibility Predictable Stereochem Small->Ellman Cost Cost Sensitivity? Large->Cost HighCost High Budget (Speed priority) Cost->HighCost LowCost Low Budget (Cost priority) Cost->LowCost HighCost->Ellman Resolution USE METHOD C: Resolution Cheap, but labor intensive LowCost->Resolution Catalysis USE METHOD B: Ir-Catalysis Requires optimization High Atom Economy LowCost->Catalysis If catalyst available

Caption: Decision matrix for selecting the synthesis route based on scale and resource constraints.

Part 4: Data & Troubleshooting

Expected Analytical Data

For the HCl salt of 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (br s, 3H, 
    
    
    
    ), 7.30 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 6.05 (m, 1H, =CH), 5.35 (d, 1H, =CH2 trans), 5.25 (d, 1H, =CH2 cis), 4.85 (m, 1H, CH-N), 2.25 (s, 3H, Ar-Me).
  • 19F NMR: Single peak around -115 to -120 ppm (relative to

    
    ).
    
  • Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolyzed

Use fresh reagent; ensure solution turns light yellow, not cloudy white immediately.
Low dr (Step 2) Temperature too highEnsure internal probe reads -78°C. Add Grignard slower. Switch solvent to pure DCM.
Gummy precipitate (Step 3) Excess HCl or waterUse anhydrous HCl in Dioxane. Triturate with dry Ether.
Racemization Acidic workup too warmKeep workup cold. Allylic systems are prone to

scrambling in acid.

References

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[2] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link

  • Weix, D. J., & Ellman, J. A. (2005).[2] (RS)-(+)-2-Methyl-2-Propanesulfinamide [tert-Butanesulfinamide]. Organic Syntheses, 82, 157.[2] Link

  • Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[3] Topics in Organometallic Chemistry, 34, 169-208. Link

  • ChemScene. (n.d.). 1-(3-Fluoro-4-methylphenyl)propan-1-amine (CAS 1184551-53-8).[4] Retrieved October 26, 2023. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Fluoro-4-methylphenyl)prop-2-EN-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel fluorinated building blocks like 1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine with a strict adherence to predictive hazard modeling. This compound merges the acute reactivity of an allylamine with the enhanced membrane permeability of a fluorinated aromatic ring. Consequently, it presents severe dermal, inhalation, and systemic toxicity risks.

This guide establishes the definitive safety architecture, Personal Protective Equipment (PPE) requirements, and operational workflows for researchers and drug development professionals handling this compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle this chemical safely, you must first understand the causality of its toxicity:

  • The Allylamine Moiety: Allylamines are notorious for their acute toxicity and flammability. The parent compound, allylamine, is1[1].

  • The Fluorinated Aromatic Ring: The addition of the 3-fluoro-4-methylphenyl group significantly increases the molecule's lipophilicity. In drug development,2[2]. In a safety context, this means the compound will absorb through human skin and ocular tissues far more rapidly than non-fluorinated analogs, bypassing standard epidermal defenses.

  • Systemic Toxicity: Primary aromatic amines are highly lipid-soluble, rapidly absorbed, and can act as 3[3].

Quantitative Hazard & PPE Performance Data

Because specific toxicological data for this exact derivative is still being mapped, we must extrapolate operational thresholds from its parent classes (Allylamines and Fluorinated Aromatic Amines) to ensure a wide safety margin.

ParameterProxy Reference DataOperational Threshold / Extrapolated LimitSafety Implication & PPE Causality
LD50 (Dermal) 35 mg/kg (Rabbit)[1]< 50 mg/kgFatal in contact with skin. Mandates impermeable butyl rubber over-gloves.
LC50 (Inhalation) 177 ppm (8h, Rat)[1]< 200 ppmHighly toxic vapor. Mandates Class II fume hood or NIOSH SCBA.
Vapor Pressure ~240 mmHg at 20°CModerate to HighHigh volatility increases inhalation risk; keep containers strictly sealed.
Glove Breakthrough EN 374 Standard[4]Butyl Rubber: >480 minAmines rapidly permeate standard nitrile (<30 min). Butyl is required.

Personal Protective Equipment (PPE) Architecture

Every piece of PPE must act as a self-validating barrier against specific exposure routes.

  • Hand Protection (Critical): Standard nitrile gloves are insufficient, as amines rapidly degrade them. Protocol: Double-gloving is mandatory. Use an inner layer of standard nitrile (0.11 mm) for dexterity and an outer layer of4[4].

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If engineering controls fail or during a spill, a5[5] or a supplied-air SCBA is required.

  • Eye & Face Protection: Wear tightly fitting chemical safety goggles combined with an 4[4]. This prevents ocular absorption of corrosive vapors, which can cause severe lacrimation and tissue damage.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat or a Tyvek chemical suit.5[5].

Step-by-Step Operational Methodologies

Protocol A: Aliquoting and Transfer Workflow
  • Validation: Verify fume hood face velocity is between 80-100 fpm. Ensure all metal equipment is grounded to prevent static ignition of vapors.

  • Donning: Apply inner nitrile gloves, FR lab coat, outer butyl rubber gloves, safety goggles, and face shield.

  • Purging: Purge the reaction vessel with inert gas (Nitrogen or Argon) to mitigate oxidation and flammability risks.

  • Transfer: Use a gas-tight syringe or Schlenk line cannula for transfer. Do not pour the liquid openly.

  • Sealing: Immediately seal the primary container. Parafilm is insufficient; use PTFE-lined caps to prevent vapor escape.

Protocol B: Doffing and Decontamination
  • Outer Glove Quench: Rinse outer butyl gloves with a dilute acidic solution (e.g., 5% HCl) inside the fume hood. Causality: This chemically6[6], neutralizing the inhalation hazard before you remove your hands from the hood.

  • Removal: Remove outer gloves using the "beak method" to avoid touching the contaminated exterior.

  • Secondary Removal: Remove face shield, goggles, and lab coat. Finally, remove inner nitrile gloves and wash hands with soap and water for a minimum of 15 minutes.

Spill Response & Waste Disposal Logistics

  • Spill Management: Primary aromatic amines must be contained immediately. Small spills should be3[3]. Never use combustible absorbents like sawdust due to flammability risks.

  • Disposal Plan: Waste must be collected in7[7]. Disposal must be executed via a licensed chemical incinerator equipped with an afterburner and scrubber.8[8].

SpillResponse Spill Spill Detected 1-(3-Fluoro-4-methylphenyl)... Size Assess Spill Volume Spill->Size Minor Minor Spill (< 50 mL) Inside Fume Hood Size->Minor Major Major Spill (> 50 mL) Outside Hood Size->Major MinorAction Absorb with Vermiculite Ventilation Active Minor->MinorAction MajorAction Evacuate Lab Don SCBA & Hazmat Suit Major->MajorAction Quench Neutralize with Dilute Acid (e.g., 5% HCl) MinorAction->Quench MajorAction->Quench Waste Collect in Sealed Biohazard/Chem Container Quench->Waste Incinerate High-Temp Incineration (NOx & HF Scrubbers) Waste->Incinerate

Logical workflow for spill assessment, containment, and disposal of fluorinated allylamines.

References

  • CDH Fine Chemical. "ALLYLAMINE CAS No 107-11-9 - Safety Data Sheet". 1

  • Safe Schools SDS. "SAFETY DATA SHEET: ALLYLAMINE". 5

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". 3

  • AK Scientific, Inc. "Poly(allylamine hydrochloride) Safety Data Sheet". 8

  • Pfaltz & Bauer. "Allylamine hydrochloride 98% Safety Data Sheet". 6

  • SKC Inc. "SDS 2002 - Aromatic Amine Cleaning Developing Solution". 4

  • University of Illinois. "Labeling Chemicals in Laboratories | Division of Research Safety". 7

  • ResearchGate. "Fluorination methods in drug discovery".2

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.